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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodology of N-(2-methoxyphenyl)-2-phenylpropanamide

Executive Summary & Structural Identity N-(2-methoxyphenyl)-2-phenylpropanamide (CAS: 155513-45-4) is a highly versatile monosubstituted aryl carboxamide. Structurally, it consists of a 2-phenylpropanoyl core linked via...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

N-(2-methoxyphenyl)-2-phenylpropanamide (CAS: 155513-45-4) is a highly versatile monosubstituted aryl carboxamide. Structurally, it consists of a 2-phenylpropanoyl core linked via an amide bond to an ortho-anisidine (2-methoxyaniline) moiety. In modern drug discovery and materials science, such homologated carboxamides serve as critical pharmacophores and functional linkages.

Traditionally, synthesizing such amides requires the preparation of highly reactive and often unstable carboxylic acid derivatives (e.g., acid chlorides or anhydrides). However, advanced catalytic methodologies now allow for the direct one-carbon homologation of readily available ketones to achieve this exact scaffold . This whitepaper provides a comprehensive analysis of the molecule's physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) implications, and a self-validating experimental protocol for its synthesis.

Physicochemical Properties & ADME Implications

Understanding the physicochemical profile of N-(2-methoxyphenyl)-2-phenylpropanamide is essential for predicting its behavior in biological systems and optimizing downstream formulation. The data summarized below demonstrates strict adherence to Lipinski’s Rule of 5 , indicating exceptional drug-like properties.

Table 1: Core Physicochemical Properties
PropertyValuePharmacokinetic / Structural Implication
Chemical Formula C16H17NO2Establishes the structural baseline.
Molecular Weight 255.32 g/mol < 500 Da; highly favorable for passive oral absorption.
LogP (Predicted) ~3.8Optimal lipophilicity for cell membrane permeation without excessive hydrophobic trapping.
Topological Polar Surface Area (TPSA) 38.33 Ų< 90 Ų; strongly predictive of high Blood-Brain Barrier (BBB) penetration potential.
H-Bond Donors 1 (Amide NH)Minimizes desolvation energy penalties during receptor binding.
H-Bond Acceptors 2 (C=O, Methoxy -O-)Ensures sufficient aqueous solubility while maintaining high lipophilicity.
Rotatable Bonds 5< 10; provides favorable conformational stability, reducing entropic loss upon target binding.

Causality in Drug Design: The specific inclusion of the ortho-methoxy group serves a dual purpose. Sterically, it restricts the rotation of the N-aryl bond, locking the molecule into a preferred conformation that often enhances target specificity. Electronically, the methoxy oxygen acts as an additional hydrogen bond acceptor, fine-tuning the LogP to ~3.8, which is the "sweet spot" for balancing aqueous solubility and lipid membrane permeability.

Mechanistic Pathways: Palladium-Catalyzed Amidation-Hydrolysis

The most efficient route to synthesize N-(2-methoxyphenyl)-2-phenylpropanamide bypasses traditional peptide coupling. Instead, it utilizes a Palladium-catalyzed amidation-hydrolysis reaction starting from a ketone-derived gem-dihaloolefin .

Acetophenone is first converted to 1,1-dibromo-2-phenylprop-1-ene. This intermediate is then subjected to a Pd-catalyzed cross-coupling with o-anisidine.

Mechanistic Causality:

  • Oxidative Addition: The Pd(0) active catalyst inserts into one of the C-Br bonds of the gem-dibromoolefin.

  • Amine Coordination & Reductive Elimination: The o-anisidine coordinates to the Pd(II) complex. The use of the bidentate ligand Xantphos is critical here; its wide bite angle (~111°) forces the intermediate into a cis-geometry, drastically accelerating reductive elimination and preventing unwanted off-target β-hydride elimination.

  • In Situ Hydrolysis: The resulting highly reactive ketenimine intermediate is immediately trapped by water (provided by the aqueous dioxane solvent) to yield the stable N-(2-methoxyphenyl)-2-phenylpropanamide.

Figure 1: Pd-catalyzed amidation-hydrolysis catalytic cycle and intermediate progression.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It integrates mandatory In-Process Controls (IPCs) to verify the success of each phase before proceeding, eliminating downstream failures.

Phase 1: Precursor Synthesis (Ramirez Olefination)
  • Step 1.1: In a flame-dried flask under Argon, dissolve acetophenone (1.0 equiv) and CBr₄ (1.5 equiv) in anhydrous dichloromethane (DCM).

  • Step 1.2: Slowly add triphenylphosphine (PPh₃, 3.0 equiv) at 0°C.

  • Causality: PPh₃ acts as both the reductant and the oxygen acceptor, driving the formation of the gem-dibromoolefin (1,1-dibromo-2-phenylprop-1-ene).

  • IPC Validation 1: Perform GC-MS analysis. The process may only advance to Phase 2 when the acetophenone peak is <1% and the dibromoolefin mass (m/z ~276 for the ⁷⁹Br/⁸¹Br isotope pattern) is confirmed.

Phase 2: Catalytic System Assembly & Amidation
  • Step 2.1: In a Schlenk tube, combine 1,1-dibromo-2-phenylprop-1-ene (1.0 equiv), o-anisidine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.5 equiv).

  • Step 2.2: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Causality: The specific 4:1 ratio is non-negotiable. Dioxane ensures the homogeneous solubilization of the organic substrates, while the 20% water fraction acts as the strictly required nucleophilic oxygen source for the final hydrolysis step. Cs₂CO₃ is chosen over stronger bases (like KOtBu) because it effectively neutralizes the generated HBr without hydrolyzing the final amide product.

  • Step 2.3: Heat the reaction mixture to 100°C for 12 hours.

  • IPC Validation 2: Monitor via HPLC-UV (254 nm). The reaction is complete when the dibromoolefin peak is entirely consumed.

Phase 3: Isolation and Final Validation
  • Step 3.1: Cool the mixture to room temperature, dilute with ethyl acetate (EtOAc), and wash with brine to remove residual salts and dioxane. Dry the organic layer over anhydrous Na₂SO₄.

  • Step 3.2: Purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.

  • Final Validation: Confirm the structure of N-(2-methoxyphenyl)-2-phenylpropanamide via ¹H NMR (look for the characteristic chiral -CH(CH₃)- quartet/doublet splitting pattern and the sharp methoxy singlet at ~3.8 ppm) and LC-MS (m/z [M+H]⁺ 256.1).

Workflow A 1. Ramirez Olefination Acetophenone → gem-Dibromoolefin B IPC: GC-MS Verify >99% Conversion A->B C 2. Pd-Catalyzed Amidation Pd(OAc)2, Xantphos, o-Anisidine B->C D IPC: HPLC-UV Monitor Intermediate Formation C->D E 3. In Situ Hydrolysis Aqueous Dioxane, Cs2CO3, 100°C D->E F 4. Isolation & Purification Flash Chromatography E->F G Final Validation 1H/13C NMR, LC-MS, Purity >98% F->G

Figure 2: Self-validating experimental workflow with integrated in-process controls.

Conclusion

N-(2-methoxyphenyl)-2-phenylpropanamide is a highly lipophilic, low-polar-surface-area amide that exhibits exceptional theoretical membrane permeability. By employing a Palladium-catalyzed amidation-hydrolysis methodology, researchers can bypass the instability of acid chlorides, synthesizing this compound directly from stable ketone precursors in a highly controlled, self-validating workflow.

References

  • Ye, W., Mo, J., Zhao, T., & Xu, B. (2009). Palladium-catalyzed amidation–hydrolysis reaction of gem-dihaloolefins: efficient synthesis of homologated carboxamides from ketones. Chemical Communications, (22), 3246-3248. URL:[Link][1]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

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Exploratory

An In-Depth Technical Guide to N-(2-methoxyphenyl)-2-phenylpropanamide: Synthesis, Characterization, and Inferred Biological Potential

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-methoxyphenyl)-2-phenylpropanamide is a molecule of interest within medicinal chemistry, situated at the intersection of two well-regarded pha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methoxyphenyl)-2-phenylpropanamide is a molecule of interest within medicinal chemistry, situated at the intersection of two well-regarded pharmacophoric motifs: the 2-methoxyphenyl group and the 2-phenylpropanamide core. While direct and extensive literature on this specific conjugate is sparse, this technical guide provides a comprehensive overview based on established chemical principles and a deductive analysis of structurally related compounds. We will detail a robust synthetic pathway, predict its physicochemical properties, and explore its potential biological activities, drawing parallels from analogous structures. This document serves as a foundational resource to stimulate and guide future research into this promising compound.

Introduction: The Rationale for N-(2-methoxyphenyl)-2-phenylpropanamide

The design of novel therapeutic agents often involves the strategic combination of known bioactive fragments. N-(2-methoxyphenyl)-2-phenylpropanamide is an exemplar of this approach. The 2-methoxyphenyl moiety is a key feature in a variety of pharmaceuticals, valued for its ability to influence solubility, bioavailability, and receptor-binding interactions.[1] The 2-phenylpropionic acid scaffold and its derivatives are the cornerstone of the widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, which exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2]

The amide linkage of these two moieties creates a novel chemical entity with the potential for a unique pharmacological profile. This guide will provide the necessary technical details to enable its synthesis and will lay the groundwork for its biological evaluation.

Chemical Synthesis and Characterization

The most direct and widely employed method for the synthesis of N-aryl amides is the acylation of an amine with an acyl chloride.[3] This approach is proposed for the synthesis of N-(2-methoxyphenyl)-2-phenylpropanamide.

Reagents and Starting Materials
  • 2-Methoxyaniline (o-Anisidine): A readily available aromatic amine. It is a colorless to yellowish liquid, soluble in organic solvents.[4]

  • 2-Phenylpropionic Acid: The carboxylic acid precursor to the acyl chloride.

  • Thionyl Chloride (SOCl₂): A common reagent for converting carboxylic acids to acyl chlorides.[5]

  • Anhydrous Dichloromethane (DCM): A suitable solvent for the acylation reaction.

  • Pyridine or Triethylamine (TEA): A base to act as a scavenger for the HCl byproduct of the acylation reaction.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the acyl chloride followed by the amidation reaction.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 2-Phenylpropionic Acid C 2-Phenylpropionyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C D 2-Phenylpropionyl Chloride G N-(2-methoxyphenyl)-2-phenylpropanamide D->G E 2-Methoxyaniline E->G F Base (e.g., Pyridine) in DCM F->G 0°C to RT G A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandins B->C D Inflammation & Pain C->D E N-(2-methoxyphenyl)-2-phenylpropanamide E->B Inhibition

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Foundational

The Phenylpropanamide Scaffold: A Technical Guide to the Discovery, Synthesis, and Evaluation of Novel Derivatives

Executive Summary The pursuit of novel therapeutics for central nervous system (CNS) disorders, systemic inflammation, and resistant microbial infections requires molecular scaffolds that balance high biological activity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics for central nervous system (CNS) disorders, systemic inflammation, and resistant microbial infections requires molecular scaffolds that balance high biological activity with favorable pharmacokinetic properties. The phenylpropanamide moiety—derived from the amidation of phenylpropanoic (hydrocinnamic) or cinnamic acids—has emerged as a highly privileged structural motif in rational drug design.

Characterized by a lipophilic aromatic ring separated from a hydrogen-bonding amide group by a flexible two-carbon linker, phenylpropanamides exhibit excellent Blood-Brain Barrier (BBB) permeability and structural plasticity. This whitepaper provides an in-depth technical examination of the discovery, rational design, and chemical synthesis of novel phenylpropanamide derivatives, bridging the gap between theoretical causality and benchtop execution.

Rational Drug Design & Biological Targets

The versatility of the phenylpropanamide scaffold allows it to be tuned for highly specific protein-ligand interactions. Recent discovery campaigns have successfully optimized this backbone for several critical therapeutic areas.

Neuroprotection and Alzheimer’s Disease (BChE Inhibition)

In the pathogenesis of Alzheimer's disease (AD), Butyrylcholinesterase (BChE) acts as a co-regulator of acetylcholine degradation. Selective inhibition of BChE over Acetylcholinesterase (AChE) is a proven strategy to restore cholinergic transmission without the severe peripheral side effects associated with AChE inhibitors.

Recent structural optimization of 3-phenylpropanamide derivatives has yielded highly potent and selective BChE inhibitors. For instance, compound 12a (a novel phenylpropanamide derivative) demonstrated an IC50​ of 0.95 μM against human BChE[1]. The lipophilic nature of the phenylpropanamide core facilitates passive diffusion across the BBB, while the amide carbonyl acts as a critical hydrogen bond acceptor within the BChE active site gorge. Furthermore, these derivatives have shown remarkable neuroprotective effects against L-glutamate and Aβ25−35​ -induced HT22 cell injury[2].

G A Phenylpropanamide Derivative B Butyrylcholinesterase (BChE) A->B Selective Inhibition C Acetylcholine (ACh) Preservation B->C Prevents Degradation D Cholinergic Transmission C->D Enhances E Neuroprotection & Cognitive Recovery D->E Mediates

Mechanism of BChE inhibition by phenylpropanamide derivatives leading to neuroprotection.

Anticonvulsant and Anti-Inflammatory Applications

Beyond neurodegeneration, the scaffold is highly active in seizure suppression. Hybrid pyrrolidine-2,5-dione derivatives incorporating a phenylpropanamide analogue have demonstrated 100% protection in maximal electroshock (MES) seizure models[3]. The spatial arrangement of the aromatic ring relative to the amide mimics the pharmacophore of classical anticonvulsants, allowing interaction with voltage-gated sodium channels.

Additionally, coupling the phenylpropanamide core with imidazole derivatives has generated potent inhibitors of p38 MAP Kinase, demonstrating dose-dependent anti-inflammatory activity by preventing albumin denaturation at microgram concentrations[4].

Quantitative Structure-Activity Relationship (SAR) Data

To highlight the broad utility of the scaffold, the following table summarizes the biological evaluation of recently discovered phenylpropanamide derivatives across various therapeutic targets.

Compound Class / DerivativePrimary TargetActivity ( IC50​ / EC50​ )Therapeutic Application
Compound 12a (3-phenylpropanamide)Human BChE (huBChE)0.95 μMAlzheimer's Disease / Neuroprotection[1]
Compound 5b (Thiophene-carboxamide)PTP1B5.25 μMAnticancer (MCF-7 cell line)[5]
Compound AA1 (Imidazole-phenylpropanamide)p38 MAP Kinase33.27 μg/mLAnti-inflammatory[4]
Compound 30 (Hybrid pyrrolidine-dione)Voltage-gated channels100% Protection (In vivo)Anticonvulsant (MES Seizure Model)[3]
Compound III34 (Acyl hydrazone unit)Xanthomonas oryzae (Xoo)4.7 μg/mLAntibacterial / Phytopathogenic[5]

Chemical Synthesis: Workflows and Causality

The synthesis of phenylpropanamides relies on the robust amidation of a carboxylic acid with a primary or secondary amine. While traditional methods utilize acid chlorides, modern drug discovery favors coupling reagents like EDC/HOBt or HATU due to their functional group tolerance and mild conditions[6].

The Causality of Reagent Selection

As an Application Scientist, I highly recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for sterically hindered amines or sensitive chiral centers[4].

  • Why HATU? HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the pyridine ring provides a neighboring-group effect—acting as an intramolecular base that hydrogen-bonds with the incoming amine. This dramatically accelerates the nucleophilic acyl substitution and minimizes epimerization compared to standard HOBt.

  • Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate the reaction with HATU and neutralizes the system without competing with the target amine for the active ester[6].

Standard Operating Protocol: HATU-Mediated Amidation

This protocol describes a self-validating system for the synthesis of a novel N-substituted 3-phenylpropanamide.

Reagents Required:

  • 3-Phenylpropanoic acid (Hydrocinnamic acid) (1.0 eq)

  • Target Amine (e.g., substituted aniline or benzylpiperidine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask purged with inert gas ( N2​ or Ar), dissolve 3-phenylpropanoic acid (1.0 mmol) in 5 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Coupling Agent Addition: Add HATU (1.2 mmol) to the stirring solution, followed immediately by the dropwise addition of DIPEA (3.0 mmol). Stir at 0 °C for 15–20 minutes. Observation: A slight color change (usually pale yellow) indicates the formation of the highly reactive OAt ester.

  • Amine Addition: Dissolve the target amine (1.1 mmol) in 2 mL of anhydrous DMF and add it dropwise to the activated ester solution.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12–24 hours. Monitor reaction completion via Thin-Layer Chromatography (TLC) or LC-MS[4].

  • Aqueous Workup: Quench the reaction by adding 20 mL of deionized water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3​ (to remove unreacted acid), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield the pure phenylpropanamide derivative.

G Step1 Phenylpropanoic Acid + HATU / DIPEA Step2 Formation of OAt Active Ester Step1->Step2 Activation (0°C to RT) Step3 Addition of Primary/Secondary Amine Step2->Step3 Intermediate Step4 Nucleophilic Acyl Substitution Step3->Step4 Amidation Step5 Aqueous Workup (HCl / NaHCO3 / Brine) Step4->Step5 Quench & Extract Step6 Target Phenylpropanamide Derivative Step5->Step6 Column Chromatography

Step-by-step HATU-mediated amidation workflow for synthesizing phenylpropanamides.

Conclusion & Future Perspectives

The phenylpropanamide scaffold represents a masterclass in rational drug design. Its synthetic accessibility, combined with its highly tunable physicochemical properties, allows medicinal chemists to rapidly generate libraries of compounds targeting diverse biological pathways. From selective BChE inhibition in Alzheimer's disease to robust anticonvulsant and anti-inflammatory activities, the functionalization of the amide nitrogen and the phenyl ring continues to yield highly potent therapeutic candidates. Future research should focus on asymmetric synthesis of chiral derivatives and the integration of in silico ADMET profiling to further optimize this privileged structure for clinical translation.

References

  • Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega / PMC. Available at:[Link]

  • Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PubMed. Available at:[Link]

  • The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. Available at:[Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at:[Link]

  • Design, synthesis and biological evaluation of novel 3-phenylpropanamide derivatives with acyl hydrazone units. ResearchGate. Available at:[Link]

  • Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education. Available at:[Link]

Sources

Exploratory

Therapeutic Horizons of 2-Phenylpropanamide Scaffolds: From Refractory Epilepsy to Orphan GPCR Modulation

Executive Summary & Mechanistic Rationale The 2-phenylpropanamide scaffold is a privileged structure in modern medicinal chemistry. Its compact, lipophilic nature ensures excellent blood-brain barrier (BBB) penetrance (c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-phenylpropanamide scaffold is a privileged structure in modern medicinal chemistry. Its compact, lipophilic nature ensures excellent blood-brain barrier (BBB) penetrance (cLogP typically between 2.0 and 4.0), making it highly suitable for central nervous system (CNS) indications. From a mechanistic standpoint, the α -methyl substitution provides critical steric hindrance that retards enzymatic hydrolysis by amidases compared to unbranched acetamides, thereby extending the compound's half-life and oral bioavailability[1].

Depending on the stereochemistry and specific functionalization of the phenyl ring and amide nitrogen, this core scaffold can be tuned to target entirely distinct biological pathways. This technical guide dissects the causality, protocols, and quantitative data behind three primary therapeutic applications of 2-phenylpropanamide derivatives: anticonvulsant therapy, GPR88 agonism, and P2X4 antagonism.

Medically Refractory Epilepsy (2M2PPA Derivatives)

Standard antiepileptic drugs (AEDs) fail to control seizures in approximately 30% of patients[1]. To address this critical unmet need, achiral 2-methyl-2-phenylpropanamide (2M2PPA) derivatives have been developed. The α,α -dimethyl substitution simplifies manufacturing and clinical monitoring by eliminating chirality, while providing robust activity in rodent models of drug-resistant epilepsy[1].

Experimental Protocol: In Vivo 6 Hz (44 mA) Psychomotor Seizure Test

Causality & Rationale: The standard 6 Hz test uses 32 mA, which is sensitive to most conventional AEDs. By elevating the current to 44 mA, the stimulation recruits deeper limbic structures, effectively modeling therapy-resistant partial seizures[1].

  • Formulation and Dosing: Administer the 2M2PPA derivative per os (p.o.) suspended in 0.5% methylcellulose. Causality: Oral administration is critical at this stage to validate the compound's systemic bioavailability and BBB penetrance.

  • Pre-treatment Interval: Incubate subjects for 0.5 to 4 hours to assess Tmax​ and duration of action.

  • Corneal Stimulation: Apply a 44 mA, 6 Hz current for 3 seconds via corneal electrodes.

  • Observation: Monitor for the presence or absence of psychomotor seizures (e.g., forelimb clonus, Straub tail).

  • Validation & Controls (Self-Validating System): Include a vehicle-only negative control (must exhibit 100% seizure rate) and a Levetiracetam positive control (must exhibit dose-dependent protection) to ensure the system's dynamic range is intact.

Anticonvulsant_Workflow Dose 1. Dosing 2M2PPA p.o. Wait 2. Incubation 0.5 - 4h Dose->Wait Stim 3. Stimulation 6 Hz, 44 mA Wait->Stim Obs 4. Observation Seizure Check Stim->Obs Calc 5. Validation ED50 Calc Obs->Calc

Fig 1. In vivo experimental workflow for the 6 Hz (44 mA) psychomotor seizure model.

GPR88 Modulation for Basal Ganglia Disorders

GPR88 is an orphan G-protein-coupled receptor (oGPCR) heavily enriched in the striatum, making it a prime target for basal ganglia-associated disorders such as Parkinson's disease, schizophrenia, and addiction[2]. The chiral 2-phenylpropanamide derivative 2-AMPP, alongside its 4-hydroxyphenylglycinol analogs, acts as a potent GPR88 agonist[2]. Mechanistically, GPR88 couples to G αi​ proteins; agonist binding triggers G αi​ dissociation, which subsequently inhibits adenylyl cyclase and reduces intracellular cAMP levels[2].

Experimental Protocol: HTRF cAMP Assay for GPR88 Agonism

Causality & Rationale: Because GPR88 is G αi​ -coupled, its activation decreases cAMP. To accurately measure this decrease, baseline cAMP must first be artificially elevated.

  • Cell Preparation: Plate CHO cells stably expressing GPR88 in a 384-well microplate.

  • Forskolin Stimulation: Add Forskolin (e.g., 10 μ M). Causality: Forskolin directly activates adenylyl cyclase, raising the intracellular cAMP pool so that the G αi​ -mediated inhibitory effect of the 2-AMPP analog can be quantified.

  • Compound Incubation: Add serial dilutions of the 2-phenylpropanamide derivative and incubate for 30 minutes.

  • FRET Detection: Lyse cells and add HTRF detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Measure time-resolved FRET.

  • Validation & Controls: Include IBMX (a broad-spectrum phosphodiesterase inhibitor) in the assay buffer. Causality: IBMX prevents the endogenous degradation of cAMP, ensuring that any measured decrease is strictly due to G αi​ pathway activation, not phosphodiesterase activity.

GPR88_Signaling Agonist 2-AMPP Analog (Agonist) Receptor GPR88 Receptor Agonist->Receptor Binds G_Protein Gαi Protein Receptor->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Inhibits Substrate ATP Effector->Substrate Product cAMP Substrate->Product Blocked

Fig 2. GPR88 Gαi-coupled signaling cascade modulated by 2-phenylpropanamide.

Anti-Inflammatory & Neuropathic Pain (P2X4 Antagonism)

The P2X4 receptor is a ligand-gated ion channel that becomes heavily upregulated in spinal cord microglia during inflammatory pain states[3]. Derivatives of 2-phenylpropanamide (such as Compound 25, an analog synthesized during the optimization of the BAY-1797 series) have been identified as potent, selective P2X4 antagonists[3].

Experimental Protocol: CFA-Induced Inflammatory Pain Model
  • CFA Injection: Administer an intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of mice. Causality: CFA induces localized, chronic inflammation, reliably upregulating P2X4 expression in the spinal cord to create the necessary pathological window[3].

  • Baseline Allodynia Assessment: Measure mechanical hypersensitivity using von Frey filaments 24-48 hours post-injection.

  • Dosing and Re-assessment: Administer the 2-phenylpropanamide antagonist (e.g., 12.5 - 50 mg/kg p.o.) and re-evaluate mechanical withdrawal thresholds.

  • Validation & Controls: The contralateral (uninjected) paw must be tested simultaneously. Causality: It serves as an internal negative control to verify that the compound's anti-nociceptive effects are specific to the inflamed state and not due to generalized motor impairment or sedation.

Quantitative Data Synthesis

The versatility of the 2-phenylpropanamide scaffold is best illustrated by comparing the quantitative efficacy metrics across its different therapeutic targets.

Compound ClassPrimary TargetTherapeutic IndicationKey Quantitative MetricReference
2M2PPA Derivatives nAChRs / VGSCsMedically Refractory EpilepsyED50: ~20-50 mg/kg (In vivo)
2-AMPP Analogs GPR88 (G αi​ )Basal Ganglia DisordersEC50: 59 - 90 nM (In vitro)
Compound 25 (BAY-1797 series) P2X4 ReceptorInflammatory PainIC50: Potent Inhibition

References

  • Krivoshein, A. V., & Dubrovskiy, A. (2019). Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures. Google Patents.
  • Jin, C., Decker, A. M., & Langston, T. L. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Werner, S., et al. (2019). Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile. Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Characterization, and Catalytic Homologation of N-(2-methoxyphenyl)-2-phenylpropanamide

Executive Summary In modern medicinal chemistry, N-aryl monosubstituted carboxamides serve as indispensable pharmacophores and structural linkages. Traditionally, accessing these scaffolds required the direct coupling of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, N-aryl monosubstituted carboxamides serve as indispensable pharmacophores and structural linkages. Traditionally, accessing these scaffolds required the direct coupling of amines with pre-formed carboxylic acids or highly reactive acyl chlorides. However, as a Senior Application Scientist, I frequently advocate for more streamlined, step-economic methodologies when designing synthetic routes for drug discovery.

This whitepaper deconstructs N-(2-methoxyphenyl)-2-phenylpropanamide (CAS 155513-45-4) [1], a highly specific homologated carboxamide. We will explore its physicochemical profile and detail a field-proven, self-validating protocol for its synthesis utilizing a one-pot palladium-catalyzed amidation-hydrolysis reaction. This approach allows for the direct one-carbon homologation of ketones (via gem-dihaloolefins), bypassing unstable intermediates and accelerating structure-activity relationship (SAR) exploration.

Physicochemical Profiling

Accurate compound characterization is the bedrock of reproducible research. The quantitative chemical data for N-(2-methoxyphenyl)-2-phenylpropanamide is summarized in the table below, providing the necessary metrics for analytical validation and stoichiometric calculations.

ParameterSpecification
Chemical Name N-(2-methoxyphenyl)-2-phenylpropanamide
CAS Registry Number 155513-45-4
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.316 g/mol
InChIKey COGVGMIGFYIIOX-UHFFFAOYSA-N
Structural Class N-aryl monosubstituted carboxamide
Precursor Ketone Acetophenone derivative (via homologation)

Data supported by the .

Mechanistic Insights: Palladium-Catalyzed Amidation-Hydrolysis

The synthesis of this specific carboxamide relies on a breakthrough methodology developed by [2]. The reaction converts a ketone-derived gem-dibromoolefin into the target amide through a highly orchestrated catalytic cycle. Understanding the causality behind the reagent selection is critical for troubleshooting and optimization:

  • Catalyst & Ligand Dynamics: The reaction utilizes Pd(OAc)₂ paired with Xantphos. Xantphos is a bidentate phosphine ligand with a wide bite angle. Causality: This specific geometry enforces a steric environment around the palladium center that accelerates reductive elimination—historically the most challenging step in C-N bond formation—while preventing unwanted β-hydride elimination.

  • Base Selection: Cesium carbonate (Cs₂CO₃) is employed. Causality: It acts as a mild inorganic base to deprotonate the aryl amine (o-anisidine), enhancing its nucleophilicity for coordination to the Pd(II) complex without causing base-catalyzed degradation of the sensitive olefin substrate.

  • Solvent Microenvironment: A solvent system of 1,4-Dioxane and H₂O (5:1) is strictly required. Causality: Dioxane effectively solubilizes the hydrophobic organic precursors, while water acts as the essential stoichiometric oxygen donor during the terminal hydrolysis phase, generating the carbonyl core of the final amide.

Catalytic Pathway Visualization

The following diagram maps the logical flow of the catalytic cycle, from the initial oxidative addition to the final hydrolysis.

Palladium-catalyzed amidation-hydrolysis pathway for N-(2-methoxyphenyl)-2-phenylpropanamide.

Standard Operating Procedure (SOP): Synthesis & Isolation

To ensure reproducibility, the following protocol is designed as a self-validating system . Every step includes an in-process control or a mechanistic rationale to guarantee the integrity of the final product.

Materials Required
  • (2,2-dibromovinyl)benzene derivative (1.0 mmol)

  • o-Anisidine (1.2 mmol)

  • Pd(OAc)₂ (5 mol%, 0.05 mmol)

  • Xantphos (5 mol%, 0.05 mmol)

  • Cs₂CO₃ (2.5 mmol)

  • 1,4-Dioxane / H₂O (5:1 v/v, 6 mL)

Step-by-Step Workflow
  • Reaction Assembly (Inert Atmosphere): In an oven-dried Schlenk tube, combine the gem-dibromoolefin, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

    • Causality: Assembling solid reagents prior to solvent addition minimizes atmospheric moisture interference with the highly sensitive Pd(0) species formed in situ.

  • Solvent & Amine Addition: Evacuate and backfill the Schlenk tube with Argon three times. Add the pre-mixed Dioxane/H₂O solvent and o-anisidine via a gas-tight syringe.

    • Causality: Argon purging prevents oxidative degradation of the phosphine ligand. The precise 5:1 ratio ensures both substrate solubility and the availability of water for hydrolysis.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 90 °C for 12 hours with vigorous magnetic stirring.

    • Causality: Elevated thermal energy is required to overcome the high activation barrier for the oxidative insertion of the sp² C-Br bond into the Pd(0) center.

  • In-Process Control (Self-Validation): After 10 hours, monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate mobile phase.

    • Validation Logic: The starting gem-dibromoolefin is highly non-polar (high Rf). The successful formation of the target carboxamide is validated by the emergence of a new, highly polar, UV-active spot (low Rf). The complete disappearance of the high-Rf spot confirms reaction completion.

  • Workup & Purification: Cool the mixture to room temperature, dilute with 20 mL of Ethyl Acetate, and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Causality: Brine effectively partitions the water-soluble dioxane and inorganic cesium salts into the aqueous phase, isolating the crude organic product for clean chromatographic separation.

Analytical Validation Standards

To confirm the structural identity of the isolated N-(2-methoxyphenyl)-2-phenylpropanamide, subject the purified compound to the following analytical suite:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The system must yield a predominant molecular ion peak[M+H]⁺ at m/z 256.3, confirming the molecular weight.

  • ¹H NMR (400 MHz, CDCl₃): Structural validation is confirmed by three key signals:

    • A distinct doublet (~1.5 ppm) corresponding to the methyl group of the propanamide backbone.

    • A sharp singlet (~3.8 ppm) verifying the presence of the methoxy (-OCH₃) group on the aryl ring.

    • A broad singlet (~7.5–8.0 ppm) representing the amide N-H proton, confirming successful C-N bond formation.

Strategic Applications in Drug Discovery

The ability to synthesize N-(2-methoxyphenyl)-2-phenylpropanamide via this catalytic homologation pathway is highly strategic for drug development professionals. Amides are the most frequently synthesized functional groups in medicinal chemistry. By utilizing gem-dihaloolefins derived directly from widely available ketones, researchers can rapidly generate diverse libraries of homologated carboxamides. This circumvents the toxicity and instability of acyl chlorides, allowing for accelerated, high-throughput screening of novel pharmacophores targeting kinase inhibition, ion channel modulation, and neurodegenerative pathways.

References

  • Title: Palladium-catalyzed amidation–hydrolysis reaction of gem-dihaloolefins: efficient synthesis of homologated carboxamides from ketones Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: N-(2-methoxyphenyl)-2-phenylpropanamide | 155513-45-4 Source: Molaid Chemical Database URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Phenylpropanamides as Privileged Scaffolds in Modern Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocols.

Executive Summary & Scaffold Rationale

In the landscape of rational drug design, the phenylpropanamide (PPA) moiety has emerged as a highly versatile and privileged pharmacophore. Characterized by an aromatic phenyl ring tethered to a propanamide backbone, this scaffold provides an exquisite balance of conformational rigidity, localized hydrophobicity, and hydrogen-bonding potential. These physicochemical attributes allow PPAs to precisely map the intricate binding pockets of diverse biological targets, ranging from epigenetic enzymes to ion channels. This application note synthesizes recent breakthroughs in PPA applications, detailing their mechanistic roles in oncology, pain management, and neurodegeneration, while providing field-proven, self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Applications & Target Profiles

Epigenetic Modulation: HDAC Inhibition in Oncology

Histone deacetylases (HDACs) are critical epigenetic regulators, and their overexpression is a hallmark of various malignancies. By functionalizing the PPA backbone with a zinc-chelating N-hydroxybenzamide group, researchers have developed potent pan-HDAC inhibitors. Notably, the thiophene-substituted derivative 5j demonstrates superior inhibition of HDAC1 and HDAC8 compared to the clinical standard SAHA (Vorinostat) (1[1]). Mechanistically, compound 5j acts as a zinc-binding pharmacophore within the HDAC active site, leading to the upregulation of the cyclin-dependent kinase inhibitor p21. This cascade induces G2/M cell cycle arrest and triggers apoptosis in MDA-MB-231 breast cancer cells[1].

G A Phenylpropanamide 5j B Zn2+ Chelation in HDAC A->B C HDAC1/8 Inhibition B->C D p21 Upregulation C->D E G2/M Cell Cycle Arrest D->E F Apoptosis (MDA-MB-231) E->F

Mechanism of HDAC inhibition and apoptosis induction by phenylpropanamide derivative 5j.

Ion Channel Blockade: TRPV1 Antagonism for Analgesia

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a primary transducer of nociceptive (pain) signals. N-benzyl-3-phenylpropanamides have been rationally designed to act as potent TRPV1 antagonists. Structure-activity relationship (SAR) studies reveal that incorporating a 4-(methylsulfonylamino)benzyl unit significantly enhances binding affinity. Specifically, Compound 28c exhibits an IC50 of 38 nM, effectively blocking capsaicin-induced ‘45Ca2+‘ uptake in rat dorsal root ganglion (DRG) neurons (2[2]). This positions PPA derivatives as highly promising non-narcotic analgesics.

Neuroprotection: Cholinesterase Inhibition

Targeting the cholinergic deficit in Alzheimer's disease, novel PPA derivatives bearing a phenylpyridazine core have been synthesized to selectively inhibit acetylcholinesterase (AChE). Compound 5h emerged as a highly active agent with an IC50 of 0.11 µM against AChE, devoid of cellular cytotoxicity at therapeutic concentrations (3[3]). Furthermore, naturally occurring phenylpropanamides (such as Cannabisin derivatives from Cannabis sativa) have demonstrated robust neuroprotective properties by mitigating ‘H2​O2​‘ -induced oxidative stress in PC12 cellular models (4[4]).

Quantitative Data Summary

The following table synthesizes the pharmacological profiles of key phenylpropanamide derivatives discussed in recent literature:

Compound DesignationStructural ModificationPrimary TargetIC50 / PotencyPrimary IndicationRef
Derivative 5j N-hydroxy-4-(3-phenylpropanamido)benzamideHDAC1 / HDAC8Superior to SAHABreast Cancer (Oncology)[1]
Compound 28c N-benzyl-3-phenylpropanamideTRPV1 Channel38 nMPain / Inflammation[2]
Compound 5h Phenylpyridazine-core PPAAcetylcholinesterase0.11 µMAlzheimer's Disease[3]
Cannabisin 30 3,3′-DemethylgrossamideOxidative Stress PathwaysHigh ProtectionNeurodegeneration[4]

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of PPA derivatives. Each workflow is designed as a self-validating system , incorporating critical checkpoints to confirm success before proceeding.

Protocol A: Synthesis of N-Hydroxy-Phenylpropanamide Derivatives (HDAC Inhibitors)

Rationale: The synthesis utilizes standard amide coupling chemistry. EDCI and HOBt are specifically chosen over acyl chlorides to prevent the racemization of any chiral centers and to suppress the formation of unreactive N-acylurea byproducts.

Step-by-Step Methodology:

  • Carboxylic Acid Activation: Dissolve the starting 3-phenylpropanoic acid derivative (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at ‘0∘C‘ for 30 minutes.

    • Causality: Pre-activation at low temperatures stabilizes the highly reactive O-acylisourea intermediate, preventing thermal degradation.

  • Amide Coupling: Add the corresponding amine (e.g., methyl 4-aminobenzoate, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint 1 (Reaction Completion): Perform TLC (Hexane:EtOAc 1:1). The disappearance of the starting acid spot and the emergence of a new, UV-active ester spot confirms successful coupling. Confirm mass via LC-MS.

  • Hydroxylamine Deprotection: To convert the ester to the zinc-chelating hydroxamic acid, prepare a solution of hydroxylamine hydrochloride (10 eq) in methanol. Add KOH (10 eq) at ‘0∘C‘ and filter off the precipitated KCl.

    • Causality: Equimolar base is required to liberate the free, nucleophilic hydroxylamine in situ, enabling efficient attack on the ester carbonyl.

  • Final Amidation: Add the free hydroxylamine solution to the intermediate ester. Stir for 6 hours at room temperature.

  • Self-Validation Checkpoint 2 (Product Isolation): Acidify the mixture to pH 5-6 using 1M HCl. The target N-hydroxy-phenylpropanamide will precipitate. Filter, wash with cold water, and verify purity (>95%) via ‘1H‘ -NMR (look for the characteristic broad singlet of the -NH-OH proton around 9.0-10.5 ppm).

Protocol B: In Vitro ‘45Ca2+‘ Uptake Assay for TRPV1 Antagonism

Rationale: This radiometric assay directly measures the functional blockade of the TRPV1 channel by quantifying the influx of the radioactive isotope ‘45Ca2+‘ into DRG neurons.

G Step1 Culture Rat DRG Neurons Step2 Incubate with Phenylpropanamide Step1->Step2 Step3 Stimulate with Capsaicin Step2->Step3 Step4 Add 45Ca2+ Tracer Step3->Step4 Step5 Wash & Lyse Cells Step4->Step5 Step6 Liquid Scintillation Counting Step5->Step6

Step-by-step workflow for the in vitro 45Ca2+ uptake assay evaluating TRPV1 antagonism.

Step-by-Step Methodology:

  • Cell Preparation: Culture primary rat DRG neurons in 96-well plates until 80% confluency is reached. Wash cells twice with assay buffer (pH 7.4, containing 137 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM HEPES).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the PPA test compound (e.g., Compound 28c, 1 nM to 10 µM) for 15 minutes at ‘37∘C‘ .

    • Self-Validation Checkpoint 1 (Assay Sensitivity): Include a well with a known TRPV1 antagonist (e.g., Capsazepine, 1 µM) as a positive control to validate the assay's dynamic range.

  • Channel Activation & Tracer Addition: Add capsaicin (1 µM final concentration) simultaneously with ‘45Ca2+‘ (1 µCi/mL). Incubate for exactly 5 minutes.

    • Causality: Capsaicin acts as a highly specific agonist to lock the TRPV1 channel in an open conformation, establishing a baseline for maximal calcium influx against which the antagonist is measured.

  • Termination: Terminate the reaction by rapidly aspirating the radioactive buffer and washing the cells three times with ice-cold wash buffer containing 2 mM EGTA.

    • Causality: The ice-cold temperature immediately halts channel kinetics, and EGTA chelates extracellular calcium, ensuring that subsequent readings strictly reflect intracellular ‘45Ca2+‘ .

  • Quantification: Lyse the cells using 0.1% Triton X-100. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression analysis.

References

  • Discovery of N-hydroxy-4-(3-phenylpropanamido)
  • Design, synthesis, and biological evaluation of phenylpropanamides as novel transient receptor potential vanilloid 1 antagonists Source: PubMed / Archives of Pharmacal Research URL
  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase Source: PubMed / Bioorganic Chemistry URL
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)

Sources

Application

Preclinical Efficacy Evaluation of N-(2-methoxyphenyl)-2-phenylpropanamide: Mechanistic Insights and Experimental Protocols

Introduction and Mechanistic Rationale The compound N-(2-methoxyphenyl)-2-phenylpropanamide represents a highly lipophilic derivative within the 2-phenylpropanamide structural class. Historically, 2-phenylpropanamide sca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The compound N-(2-methoxyphenyl)-2-phenylpropanamide represents a highly lipophilic derivative within the 2-phenylpropanamide structural class. Historically, 2-phenylpropanamide scaffolds have been heavily investigated for their robust modulation of G-protein coupled receptors (GPCRs)—specifically the δ-opioid receptor (DOR)—and for their downstream anti-inflammatory properties, including metalloprotease inhibition and the suppression of inflammatory cytokines .

The addition of the N-(2-methoxyphenyl) moiety—a structural motif frequently utilized in neuroactive ligands to enhance receptor pocket binding and membrane permeability —hypothetically shifts the compound's pharmacological profile toward potent central analgesia and peripheral anti-inflammation.

The Causality of Experimental Design

To rigorously evaluate the efficacy of this compound, we must test its dual-action hypothesis: DOR agonism and cytokine suppression . Because DOR is a Gi/o-coupled receptor, its activation directly inhibits adenylyl cyclase (AC), leading to a measurable decrease in intracellular cyclic AMP (cAMP). By pairing a highly sensitive in vitro cAMP accumulation assay with a macrophage-based cytokine suppression assay, we establish a foundational understanding of the compound's molecular targets. We then translate these findings into an in vivo Biphasic Formalin Test, which perfectly isolates both acute nociception and inflammatory pain into distinct observable phases.

G Ligand N-(2-methoxyphenyl)- 2-phenylpropanamide DOR δ-Opioid Receptor (DOR) Ligand->DOR Binds Gi Gi/o Protein Activation DOR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduces Effect Analgesia & Anti-inflammation cAMP->Effect Downstream

Hypothesized DOR signaling cascade and downstream anti-inflammatory effects.

In Vitro Efficacy: Receptor Activation & Anti-inflammatory Profiling

To ensure trustworthiness, the following in vitro protocols are designed as self-validating systems . They incorporate standard curves to verify assay sensitivity and utilize known reference compounds to benchmark the test compound's efficacy.

Protocol 2.1: TR-FRET cAMP Accumulation Assay (Target Engagement)

This assay quantifies the compound's ability to activate DOR by measuring the inhibition of forskolin-stimulated cAMP production. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its high signal-to-noise ratio and resistance to compound auto-fluorescence.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human DOR at a density of 1×104 cells/well in a 384-well white microplate. Incubate overnight at 37°C in 5% CO₂.

  • Compound Dilution: Prepare a 10-point dose-response curve of N-(2-methoxyphenyl)-2-phenylpropanamide (ranging from 10 µM to 0.1 nM) in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation: Add 500 nM Forskolin (to stimulate baseline AC activity) concurrently with the test compound dilutions. Include SNC80 (a selective DOR agonist) as a positive control, and a vehicle (DMSO <0.1%) as a negative control.

  • Incubation: Incubate the microplate at room temperature for 30 minutes to allow for receptor engagement and cAMP modulation.

  • Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP Cryptate antibody. Incubate for 1 hour in the dark.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. Validate the run by ensuring the cAMP standard curve achieves an R2>0.99 .

Protocol 2.2: In Vitro Cytokine Suppression Assay (ELISA)

This protocol evaluates the compound's ability to suppress Tumor Necrosis Factor-alpha (TNF-α) in a standardized inflammatory model.

Step-by-Step Methodology:

  • Macrophage Seeding: Plate RAW 264.7 murine macrophages in 96-well plates at 5×104 cells/well. Allow 24 hours for adherence.

  • Pre-treatment: Aspirate media and apply N-(2-methoxyphenyl)-2-phenylpropanamide at varying concentrations (0.1, 1.0, and 10 µM). Use Dexamethasone (1 µM) as the positive anti-inflammatory control. Incubate for 2 hours.

  • Inflammatory Insult: Induce cytokine production by adding Lipopolysaccharide (LPS, 100 ng/mL) to all wells except the naive control.

  • Harvesting: After 18 hours of incubation, centrifuge the plate at 1,500 rpm for 5 minutes and collect the cell-free supernatants.

  • Quantification: Measure TNF-α levels using a commercially available sandwich ELISA kit according to the manufacturer's instructions. Measure absorbance at 450 nm.

Projected Quantitative Data Summary

The following table illustrates the expected data structure for comparing the test compound against established reference standards.

Assay ParameterN-(2-methoxyphenyl)-2-phenylpropanamideReference StandardValidation Metric
DOR Activation (IC₅₀ cAMP) 4.2 nM ± 0.81.5 nM (SNC80)Z'-factor > 0.7
TNF-α Suppression (IC₅₀) 1.8 µM ± 0.30.05 µM (Dexamethasone)Baseline < 10 pg/mL
Cell Viability (CC₅₀) > 100 µMN/A>95% viable at max dose

In Vivo Efficacy: Analgesic and Anti-inflammatory Models

To bridge the gap between cellular mechanisms and systemic efficacy, we utilize the Biphasic Formalin Test . This model is scientifically superior to simple thermal tests (like the tail-flick) because it evaluates two distinct causal pathways of pain:

  • Phase I (0-5 min): Direct chemical stimulation of nociceptors (C-fibers).

  • Phase II (15-30 min): Inflammatory pain driven by central sensitization and peripheral release of cytokines/prostaglandins.

Protocol 3.1: The Biphasic Formalin Test in Mice

Step-by-Step Methodology:

  • Acclimatization: Habituate adult male C57BL/6 mice to individual observation chambers (plexiglass cylinders) for 30 minutes daily for 3 days prior to testing to minimize stress-induced analgesia.

  • Dosing: Randomize mice into groups (n=8/group). Administer N-(2-methoxyphenyl)-2-phenylpropanamide (e.g., 10, 30 mg/kg, i.p.), Vehicle (Saline + 5% Tween 80), or Indomethacin (10 mg/kg, i.p. as a Phase II positive control) 30 minutes prior to the formalin challenge.

  • Formalin Challenge: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.

  • Behavioral Observation: Immediately return the mouse to the observation chamber. A blinded observer must record the total time spent licking, biting, or flinching the injected paw.

  • Data Stratification: Separate the recorded times into Phase I (0–5 minutes post-injection) and Phase II (15–30 minutes post-injection).

Workflow A Animal Acclimatization (Habituation to Chambers) B Compound Administration (Vehicle, Test, Positive Control) A->B C Intraplantar Formalin Injection (5%) B->C D Phase I Observation (0-5 mins: Acute Nociception) C->D E Phase II Observation (15-30 mins: Inflammatory Pain) D->E F Data Quantification (Licking/Biting Time) E->F

Biphasic Formalin Test workflow for evaluating acute and inflammatory pain.

Data Analysis and Statistical Validation

To ensure the trustworthiness of the efficacy claims, all quantitative data must be subjected to rigorous statistical validation:

  • In Vitro Assays: Dose-response curves must be fitted using a four-parameter logistic non-linear regression model to accurately calculate IC₅₀ values. The robustness of the cAMP assay must be validated using the Z'-factor (acceptable threshold ≥ 0.5).

  • In Vivo Assays: Behavioral data (time spent licking/biting) should be analyzed using a One-Way Analysis of Variance (ANOVA) followed by Dunnett’s post-hoc test to compare the test compound doses against the vehicle control. A p-value of < 0.05 is considered statistically significant.

References

  • Thomas, J. B., et al. "Highly potent and selective phenylmorphan-based inverse agonists of the opioid delta receptor." Journal of Medicinal Chemistry.[Link]

  • Greuel, J. M., & Glaser, T. "The putative 5-HT 1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro." European Journal of Pharmacology.[Link]

Method

Application Note: A Scalable and Robust Protocol for the Synthesis of N-(2-methoxyphenyl)-2-phenylpropanamide

Abstract: This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of N-(2-methoxyphenyl)-2-phenylpropanamide, a valuable intermediate in pharmaceutical and fine chemical development...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of N-(2-methoxyphenyl)-2-phenylpropanamide, a valuable intermediate in pharmaceutical and fine chemical development. The protocol is designed for scalability, emphasizing process safety, efficiency, and product purity. We detail a two-step synthetic route, beginning with the formation of 2-phenylpropanoyl chloride from 2-phenylpropanoic acid, followed by its reaction with 2-methoxyaniline. This guide explains the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Synthetic Strategy

N-(2-methoxyphenyl)-2-phenylpropanamide is an amide of significant interest as a building block in the synthesis of more complex molecules. The efficient production of such intermediates is paramount for successful drug development and chemical manufacturing campaigns. This guide outlines a robust and scalable two-step synthesis strategy that is both cost-effective and amenable to large-scale production environments.

The selected pathway involves:

  • Activation of Carboxylic Acid: Conversion of commercially available 2-phenylpropanoic acid into the more reactive 2-phenylpropanoyl chloride using thionyl chloride. This is a standard and highly effective method for preparing acyl chlorides.

  • Amide Bond Formation: Acylation of 2-methoxyaniline (o-anisidine) with the prepared 2-phenylpropanoyl chloride. This is a nucleophilic acyl substitution reaction that proceeds efficiently to form the desired amide bond.

This approach was chosen for its high yields, use of readily available starting materials, and straightforward purification procedures, making it ideal for scaling from the laboratory bench to pilot plant production.

G cluster_0 Overall Synthetic Scheme 2-Phenylpropanoic Acid 2-Phenylpropanoic Acid 2-Phenylpropanoyl Chloride 2-Phenylpropanoyl Chloride 2-Phenylpropanoic Acid->2-Phenylpropanoyl Chloride Step 1: Activation (SOCl₂) N-(2-methoxyphenyl)-2-phenylpropanamide N-(2-methoxyphenyl)-2-phenylpropanamide 2-Phenylpropanoyl Chloride->N-(2-methoxyphenyl)-2-phenylpropanamide Step 2: Acylation (+ 2-Methoxyaniline) 2-Methoxyaniline 2-Methoxyaniline 2-Methoxyaniline->N-(2-methoxyphenyl)-2-phenylpropanamide

Caption: Overall two-step synthesis of the target amide.

Part I: Synthesis of 2-Phenylpropanoyl Chloride

Principle and Rationale

The conversion of a carboxylic acid to an acyl chloride is a critical activation step. Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, making them excellent substrates for nucleophilic attack by amines. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation on a large scale due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[1] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Experimental Protocol: Step 1

Materials:

  • 2-Phenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and addition funnel.

  • Scrubber system (containing NaOH solution) to neutralize HCl and SO₂ off-gases.

  • Vacuum distillation apparatus.

Table 1: Reagent Quantities for 2-Phenylpropanoyl Chloride Synthesis

Reagent Molar Mass ( g/mol ) Moles Quantity Volume Density (g/mL)
2-Phenylpropanoic Acid 150.17 1.00 150.2 g - -
Thionyl Chloride 118.97 1.20 142.8 g 86.5 mL 1.65

| Toluene | 92.14 | - | - | 300 mL | 0.867 |

Procedure:

  • Reactor Setup: Charge the reactor with 2-phenylpropanoic acid (1.00 mol, 150.2 g) and anhydrous toluene (300 mL). Begin stirring to form a slurry.

  • Reagent Addition: Slowly add thionyl chloride (1.20 mol, 86.5 mL) to the stirred mixture via the addition funnel over 30-45 minutes. The reaction is exothermic, and gas evolution (HCl, SO₂) will be observed. Maintain the internal temperature below 40°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent (toluene) and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The crude 2-phenylpropanoyl chloride is then purified by vacuum distillation. Collect the fraction boiling at an appropriate temperature and pressure (literature boiling points are often cited around 94-96°C at 12 mmHg). The resulting product should be a clear, pale-yellow oil.[1]

Part II: Synthesis of N-(2-methoxyphenyl)-2-phenylpropanamide

Principle and Rationale

This step is a classic nucleophilic acyl substitution (Schotten-Baumann reaction). The nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-phenylpropanoyl chloride. The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic. To prevent this, a base is required to scavenge the HCl. For large-scale operations, an inorganic base like potassium carbonate in a biphasic system (e.g., toluene and water) is often preferred over pyridine or triethylamine due to lower cost, easier removal during work-up, and reduced potential for product contamination.

Experimental Protocol: Step 2

Materials:

  • 2-Methoxyaniline (o-Anisidine)

  • 2-Phenylpropanoyl chloride (from Part I)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Jacketed glass reactor with overhead stirrer and addition funnel.

  • Separatory funnel (for work-up).

  • Filtration apparatus (Büchner funnel).

  • Drying oven.

Table 2: Reagent Quantities for Amide Synthesis

Reagent Molar Mass ( g/mol ) Moles Quantity Volume Notes
2-Methoxyaniline 123.15 0.95 117.0 g - Limiting Reagent
2-Phenylpropanoyl Chloride 168.62 1.00 168.6 g - Crude from Step 1
Potassium Carbonate 138.21 1.50 207.3 g - Base
Toluene 92.14 - - 800 mL Solvent

| Water | 18.02 | - | - | 400 mL | Solvent |

Procedure:

  • Reactor Setup: Charge the reactor with 2-methoxyaniline (0.95 mol, 117.0 g), potassium carbonate (1.50 mol, 207.3 g), toluene (800 mL), and water (400 mL). Stir vigorously to create a well-mixed biphasic system.

  • Reagent Addition: Dissolve the crude 2-phenylpropanoyl chloride (approx. 1.00 mol, 168.6 g) in 200 mL of toluene. Add this solution dropwise to the reactor over 1 hour, maintaining the internal temperature between 15-25°C using the reactor jacket.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-methoxyaniline is consumed.[2]

  • Work-up:

    • Stop stirring and allow the layers to separate.

    • Transfer the mixture to a large separatory funnel. Remove and discard the lower aqueous layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and finally with brine (1 x 200 mL).

  • Isolation and Purification:

    • Dry the organic (toluene) layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude solid product.

    • Purify the crude amide by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[2]

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50°C.

Process Workflow and Logic

The following diagram illustrates the complete workflow, from initial reagent charging to the final purified product, highlighting key decision and action points for a large-scale synthesis campaign.

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Synthesis s1_start Start Charge Reactor with: - 2-Phenylpropanoic Acid - Toluene s1_add s1_add s1_start->s1_add s1_reflux Reflux Reaction 2-3 hours s1_add->s1_reflux s1_distill Vacuum Distillation Purify Product s1_reflux->s1_distill s1_waste1 Waste: Acidic Gases (HCl, SO₂) (To Scrubber) s1_reflux->s1_waste1 s1_product Product: 2-Phenylpropanoyl Chloride s1_distill->s1_product s1_waste2 Waste: Toluene, excess SOCl₂ s1_distill->s1_waste2 s2_add s2_add s1_product->s2_add Use in Next Step s2_start Start Charge Reactor with: - 2-Methoxyaniline - K₂CO₃ - Toluene/Water s2_start->s2_add s2_react Stir at RT 4-6 hours (Monitor by TLC) s2_add->s2_react s2_workup Aqueous Workup 1. Separate Layers 2. Acid Wash 3. Base Wash 4. Brine Wash s2_react->s2_workup s2_isolate Isolate Crude Product 1. Dry (Na₂SO₄) 2. Concentrate Solvent s2_workup->s2_isolate s2_waste Waste: Aqueous Layers, Used Drying Agent s2_workup->s2_waste s2_purify Recrystallize Solvent: Hot Ethanol s2_isolate->s2_purify s2_final Final Product: N-(2-methoxyphenyl) -2-phenylpropanamide s2_purify->s2_final

Caption: Detailed workflow for the two-step synthesis.

Safety and Hazard Management

Executing this synthesis on a large scale requires strict adherence to safety protocols. The primary hazards are associated with corrosive and toxic reagents.

Table 3: Hazard Summary and Personal Protective Equipment (PPE)

Chemical CAS No. Primary Hazards Recommended PPE
Thionyl Chloride 7719-09-7 Severe corrosive to skin, eyes, and respiratory tract. Reacts violently with water. Releases toxic gases. Chemical resistant gloves (butyl rubber), splash goggles, face shield, chemical apron, vapor respirator.[3]
2-Phenylpropanoyl Chloride 22414-26-2 Corrosive, causes burns. Lachrymator. Moisture sensitive.[3][4] Chemical resistant gloves, splash goggles, face shield, lab coat.
2-Methoxyaniline 90-04-0 Toxic if swallowed, fatal in contact with skin or if inhaled. Suspected carcinogen.[5] Chemical resistant gloves, splash goggles, lab coat. Use in a well-ventilated fume hood.
Potassium Carbonate 584-08-7 Causes serious eye irritation. Skin and respiratory irritant. Gloves, safety glasses.

| Toluene | 108-88-3 | Flammable liquid and vapor. Skin, eye, and respiratory irritant. Potential reproductive hazard. | Gloves, safety glasses, use in a well-ventilated area away from ignition sources. |

Handling Precautions:

  • All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood for large-scale setups.

  • Thionyl chloride and 2-phenylpropanoyl chloride must be handled under anhydrous conditions to prevent decomposition.

  • An emergency shower and eyewash station must be readily accessible.[4]

  • Personnel must be trained on the specific hazards of each chemical before beginning work.

Waste Disposal:

  • Aqueous waste from the work-up should be neutralized before disposal.

  • Organic solvent waste containing toluene should be collected in appropriately labeled containers for hazardous waste disposal.

  • Quench excess thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium carbonate.

Characterization and Quality Control

The identity and purity of the final product, N-(2-methoxyphenyl)-2-phenylpropanamide, must be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1660-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹ are characteristic of a secondary amide.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically aiming for >98%. A reverse-phase method with a C18 column is often suitable.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

This application note provides a validated, detailed, and scalable protocol for the synthesis of N-(2-methoxyphenyl)-2-phenylpropanamide. By explaining the rationale behind key process decisions and emphasizing critical safety and handling procedures, this guide serves as an authoritative resource for researchers and chemical development professionals. The described two-step method is efficient, uses readily available materials, and incorporates a purification strategy suitable for large-scale production, ensuring a high-purity final product.

References

  • ChemBK. (2024, April 9). 2-phenylpropanoyl chloride. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-chloro-3-phenylpropanoyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (±)-2-phenylpropionic acid chloride. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Retrieved from [Link]

  • Google Patents. (2014, November 27). WO 2014/188453 A2.
  • eScholarship. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Retrieved from [Link]

  • Google Patents. (n.d.). US2654791A - Production of 2-chloro-1-phenylpropane.
  • SIELC Technologies. (n.d.). Separation of N-(2-Methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?. Retrieved from [Link]

Sources

Application

analytical techniques for impurity profiling of N-(2-methoxyphenyl)-2-phenylpropanamide

Application Note: Advanced Analytical Strategies for the Impurity Profiling of N-(2-methoxyphenyl)-2-phenylpropanamide The Chemical Context and Risk Assessment Landscape N-(2-methoxyphenyl)-2-phenylpropanamide is a synth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Strategies for the Impurity Profiling of N-(2-methoxyphenyl)-2-phenylpropanamide

The Chemical Context and Risk Assessment Landscape

N-(2-methoxyphenyl)-2-phenylpropanamide is a synthetic amide constructed via the coupling of 2-phenylpropanoic acid and 2-methoxyaniline (o-anisidine). While the amide linkage is chemically stable under physiological conditions, the manufacturing process and long-term storage present a complex impurity profile that must be rigorously controlled to ensure patient safety.

Impurity profiling is not merely a regulatory checklist; it is a mechanistic investigation into the chemical lifecycle of the Active Pharmaceutical Ingredient (API). For this specific compound, the impurity risk matrix is bifurcated into two distinct regulatory pathways:

  • Routine Organic Impurities: Governed by the1[1], these include unreacted 2-phenylpropanoic acid, coupling reagent byproducts (e.g., urea derivatives), and hydrolytic degradation products.

  • Mutagenic Impurities (Cohort of Concern): Governed by the2[2], the starting material o-anisidine is a Class 1 known mutagenic carcinogen. It requires orthogonal, highly sensitive analytical control, often down to parts-per-million (ppm) levels to meet the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [2][3].

Analytical Strategy & Decision Tree

To address the diverse physicochemical properties of these impurities, a multi-tiered analytical strategy is required.

G A Synthesis & Degradation N-(2-methoxyphenyl)-2-phenylpropanamide B Impurity Risk Assessment (ICH Q3A & M7) A->B C1 Routine Organics (HPLC-UV / LC-HRMS) B->C1 C2 Mutagenic Impurities (LC-MS/MS MRM) B->C2 C3 Chiral Impurities (Chiral HPLC) B->C3 D Method Validation (ICH Q2) C1->D C2->D C3->D E Batch Release & Control Strategy D->E

Fig 1: Integrated analytical workflow for ICH Q3A/M7 compliant impurity profiling.

Structural Elucidation and Fragmentation Causality

When utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for the identification of unknown degradation products, understanding the gas-phase fragmentation of the parent amide is critical. Under positive Electrospray Ionization (+ESI), protonation occurs preferentially at the amide nitrogen or carbonyl oxygen. Collision-Induced Dissociation (CID) primarily drives the cleavage of the amide C-N bond, yielding two diagnostic product ions[4].

Frag Parent Protonated API [M+H]+ m/z 256.1 Frag1 o-Anisidine Ion [C7H10NO]+ m/z 124.1 Parent->Frag1 Amide Cleavage (Charge on Amine) Frag2 2-Phenylpropanoyl Cation [C9H9O]+ m/z 133.1 Parent->Frag2 Amide Cleavage (Charge on Acyl)

Fig 2: Primary CID fragmentation pathways of N-(2-methoxyphenyl)-2-phenylpropanamide.

Self-Validating Experimental Protocols

Protocol A: Trace Quantification of Mutagenic o-Anisidine via UPLC-MS/MS

Causality of Experimental Design: Standard UV detection lacks the sensitivity to detect o-anisidine at the required ppm levels. We employ UPLC coupled to a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode. The API is highly lipophilic and must be injected at a high concentration (e.g., 5 mg/mL) to detect trace impurities. If this massive API plug enters the MS source, it will cause severe coulombic repulsion, ion suppression, and source contamination. Therefore, we utilize a post-column divert valve to direct the LC effluent to the MS only during the hydrophilic o-anisidine elution window, diverting the API peak to waste[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in 50:50 Water:Acetonitrile to a final concentration of 5.0 mg/mL. Spike with 10 ng/mL of o-anisidine-d3 as an internal standard (IS) to correct for matrix effects.

  • Chromatography: Inject 5 µL onto a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.

  • Divert Valve Programming: MS acquisition is active from 1.0 to 3.0 min (o-anisidine elutes at ~1.8 min). From 3.1 to 6.0 min, the valve switches to waste to discard the main API peak.

  • Self-Validating System Check: Every sequence must begin with a System Suitability Test (SST) at the Limit of Quantitation (LOQ) to prove instrument sensitivity, followed by a solvent blank to rule out carryover. Matrix spikes at 50%, 100%, and 150% of the TTC limit must be included to continuously calculate in-run recovery.

Protocol B: Comprehensive Unknown Profiling via LC-HRMS

Causality of Experimental Design: To identify novel degradation products (e.g., oxidation or hydrolysis products), we employ 4[4] utilizing Data-Dependent Acquisition (DDA). The MS1 survey scan provides the exact mass (< 3 ppm mass defect) to determine the elemental composition. The system automatically triggers an MS2 scan for the top 5 most intense ions, providing the fragmentation fingerprint necessary to pinpoint the exact site of degradation.

Step-by-Step Methodology:

  • Sample Stressing (Forced Degradation): Subject the API to 0.1N HCl, 0.1N NaOH, 3% H2O2, and UV light (ICH Q1B) to generate a predictive impurity profile.

  • Acquisition: Run the samples on a Q-TOF or Orbitrap mass spectrometer. Set the MS1 resolution to 70,000 (FWHM) and MS2 resolution to 17,500.

  • Data Processing: Use mass defect filtering algorithms to isolate peaks that share the structural backbone of the API (e.g., searching for the m/z 133.1 or 124.1 diagnostic fragments).

Quantitative Data Summaries

Table 1: Impurity Risk Matrix & Control Strategy

Impurity Origin / Mechanism Regulatory Classification Analytical Control Strategy
o-Anisidine Unreacted Starting Material / Hydrolysis ICH M7 (Class 1 Mutagen) UPLC-MS/MS (MRM)
2-Phenylpropanoic Acid Unreacted Starting Material / Hydrolysis ICH Q3A (Organic Impurity) HPLC-UV / LC-HRMS
Amide Enantiomer Chiral Inversion / Impure Precursor ICH Q3A (Chiral Impurity) Chiral Normal-Phase HPLC

| Urea Byproducts | Coupling Reagents (e.g., EDC/DCC) | ICH Q3A (Organic Impurity) | LC-HRMS |

Table 2: UPLC-MS/MS MRM Parameters for Mutagenic Impurity Control

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Mechanistic Rationale
o-Anisidine (Quantifier) 124.1 109.1 15 Loss of methyl radical (•CH3) from methoxy group
o-Anisidine (Qualifier) 124.1 80.1 25 Sequential loss of •CH3 and CO

| o-Anisidine-d3 (IS) | 127.1 | 109.1 | 15 | Isotope-labeled standard for absolute matrix correction |

Table 3: ICH Q2 Method Validation Acceptance Criteria for Impurity Profiling

Validation Parameter Acceptance Criteria (Routine Q3A) Acceptance Criteria (Mutagenic M7)
Specificity Resolution > 1.5 from API No matrix interference at MRM transitions
LOD / LOQ LOQ ≤ 0.05% (Reporting Threshold) LOQ ≤ 30% of TTC Limit
Linearity R² ≥ 0.99 (LOQ to 150% of Spec) R² ≥ 0.99 (LOQ to 150% of TTC)

| Accuracy (Recovery) | 90.0% – 110.0% | 80.0% – 120.0% (due to trace levels) |

Conclusion

The impurity profiling of N-(2-methoxyphenyl)-2-phenylpropanamide requires a bifurcated analytical approach. By combining the structural elucidation power of LC-HRMS for routine Q3A degradation products with the extreme sensitivity of UPLC-MS/MS for M7 mutagenic precursors like o-anisidine, laboratories can establish a robust, self-validating control strategy that ensures absolute regulatory compliance and patient safety.

References

  • ICH Topic Q3A (R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 1

  • ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2

  • Chapter 9: Impurity Characterization and Quantification by Liquid Chromatography–High-resolution Mass Spectrometry. Royal Society of Chemistry (RSC). 4

  • Screening of Potentially Genotoxic Impurities in Pharmaceuticals by LC-MS and CE-MS. Utrecht University Repository. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N-(2-methoxyphenyl)-2-phenylpropanamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N-(2-methoxyphenyl)-2-phenylpropanamide. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(2-methoxyphenyl)-2-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic protocol for improved efficiency and product purity.

Reaction Fundamentals: The Amide Coupling Challenge

The synthesis of N-(2-methoxyphenyl)-2-phenylpropanamide involves the formation of an amide bond between 2-phenylpropanoic acid and 2-methoxyaniline. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions due to a competing acid-base reaction that deactivates the amine nucleophile.[1][2] Therefore, the carboxylic acid must first be "activated" by a coupling reagent. This process converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[3][4]

The primary challenge in this specific synthesis stems from the reduced nucleophilicity of 2-methoxyaniline compared to aliphatic amines, which can lead to sluggish reactions and the formation of byproducts if the activation strategy is not optimal.[5]

Amide_Coupling_Mechanism RCOOH 2-Phenylpropanoic Acid (Carboxylic Acid) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) RCOOH->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate Tetrahedral Tetrahedral Intermediate ActivatedIntermediate->Tetrahedral Amine 2-Methoxyaniline (Amine) Amine->Tetrahedral Nucleophilic Attack Product N-(2-methoxyphenyl)-2-phenylpropanamide (Amide Product) Tetrahedral->Product Collapse Byproduct Coupling Reagent Byproduct (e.g., EDU, HTU) Tetrahedral->Byproduct

Caption: General mechanism of amide bond formation.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows low conversion or stalls completely. What are the primary causes and how can I resolve this?

A1: Low or no conversion is typically due to inefficient activation of the carboxylic acid, poor reactivity of the amine, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The choice of coupling reagent is critical. For a less nucleophilic amine like 2-methoxyaniline, standard carbodiimides like DCC or EDC alone may be insufficient.

    • Solution: Employ a more potent coupling system. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts are highly effective as they form active esters that react rapidly.[3][6] Alternatively, using EDC in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can significantly increase reaction rates and yields by forming a more reactive intermediate that is less prone to side reactions.

  • Presence of Moisture: Water in the reaction mixture can hydrolyze the coupling reagent and the activated carboxylic acid intermediate, halting the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or stoichiometry can hinder the reaction.

    • Solution:

      • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally effective.[3][8]

      • Temperature: While many coupling reactions are started at 0 °C to control the initial activation step, allowing the reaction to slowly warm to room temperature and stir for 12-24 hours is common practice.[3] Gentle heating (e.g., 40-60 °C) may be necessary for sluggish reactions, but should be monitored closely for potential side product formation.[9]

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine to drive the reaction to completion.

Optimized Protocol Using HATU

This protocol is designed to maximize the chances of a successful coupling with the challenging aniline substrate.

Materials:

  • 2-Phenylpropanoic acid (1.0 eq)

  • 2-Methoxyaniline (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a dry, inert-atmosphere flask, add 2-phenylpropanoic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 5 minutes.

  • Add DIPEA (2.5 eq) and stir for another 20-30 minutes. This pre-activation step is crucial to form the active ester before the amine is introduced, minimizing side reactions.[10]

  • Add 2-methoxyaniline (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

Q2: I'm observing significant side products. What are they and how can I minimize them?

A2: The formation of multiple products often points to side reactions involving the coupling reagent or racemization of your starting material.

Potential Causes & Solutions:

  • Guanidinium Byproduct Formation: Uronium/aminium reagents like HATU can react with the amine nucleophile to form an inactive guanidinium byproduct, consuming your amine and reducing the yield.

    • Solution: The order of addition is critical. Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. This ensures the highly reactive activated ester is readily available for the desired reaction.[10]

  • N-Acylurea Formation: When using carbodiimides (DCC, EDC) without an additive like HOBt, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.

    • Solution: Always use an additive such as HOBt or HOAt when employing carbodiimide coupling reagents. The additive traps the O-acylisourea to form an active ester, preventing rearrangement and improving yields.

  • Racemization: The chiral center alpha to the carboxyl group in 2-phenylpropanoic acid is susceptible to epimerization under basic conditions, especially during the activation step.[3]

    • Solution: Use coupling reagents known to suppress racemization, such as HATU or EDC in combination with HOBt or HOAt.[3] Avoid strong, non-hindered bases and excessive heat. Using a hindered base like DIPEA is generally preferred over triethylamine (TEA).

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC / LC-MS) Start->Check_Conversion Low_Conversion Low / No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion, Low Isolated Yield Check_Conversion->Good_Conversion Yes Cause_Activation Ineffective Activation? Low_Conversion->Cause_Activation Cause_Conditions Suboptimal Conditions? Low_Conversion->Cause_Conditions Cause_SideReaction Side Reactions? Low_Conversion->Cause_SideReaction Cause_Workup Product Loss During Workup? Good_Conversion->Cause_Workup Cause_Purification Inefficient Purification? Good_Conversion->Cause_Purification Sol_Activation Use HATU or EDC/HOAt Additives are key! Cause_Activation->Sol_Activation Sol_Conditions Use Anhydrous Solvent (DMF) Check Stoichiometry (1.1-1.2 eq) Warm from 0°C to RT Cause_Conditions->Sol_Conditions Sol_SideReaction Pre-activate acid before adding amine Use racemization-suppressing reagents Cause_SideReaction->Sol_SideReaction Sol_Workup Minimize aqueous washes Ensure correct pH for extraction Back-extract aqueous layers Cause_Workup->Sol_Workup Sol_Purification Optimize column chromatography solvent system Attempt recrystallization from Ethanol/Hexanes Cause_Purification->Sol_Purification

Caption: A troubleshooting workflow for low product yield.

Q3: My isolated yield is poor, but TLC/LC-MS analysis of the crude reaction mixture shows good product formation. What is happening during workup and purification?

A3: This common issue points to problems with product isolation rather than the reaction itself.

Potential Causes & Solutions:

  • Product Loss During Aqueous Workup: N-(2-methoxyphenyl)-2-phenylpropanamide has moderate polarity. It may have some solubility in the aqueous phase, especially if emulsions form or if excessive volumes of washing solutions are used.

    • Solution: After extracting your product into an organic solvent (like Ethyl Acetate or DCM), back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. Use brine washes to break up emulsions and help dry the organic layer.[8]

  • Difficult Byproduct Removal: The byproducts of coupling reagents can complicate purification. Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble and can be removed by filtration, but the byproducts of EDC and HATU are water-soluble.[6] If they are not fully removed during the aqueous wash, they can co-elute with your product during chromatography.

    • Solution: Perform multiple washes of the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities like DIPEA and unreacted aniline, followed by washes with dilute base (e.g., saturated NaHCO₃) to remove acidic impurities like unreacted carboxylic acid and HOBt.

  • Inefficient Purification:

    • Column Chromatography: An improperly chosen solvent system can lead to poor separation of the product from impurities, resulting in mixed fractions and lower isolated yield.

      • Solution: Carefully develop a solvent system using TLC. A good starting point for N-aryl amides is a gradient of ethyl acetate in hexanes.[11] Aim for an Rf value of ~0.3 for your product to ensure good separation.[12]

    • Recrystallization: Finding a suitable solvent system is key. The ideal solvent should dissolve the compound when hot but not when cold, while impurities remain in solution.

      • Solution: A mixture of ethanol and water, or ethyl acetate and hexanes, is often effective for recrystallizing N-aryl amides.[13][14] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to promote crystal growth.[11]

Frequently Asked Questions (FAQs)

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or hydrolyzed coupling reagent. 2. Insufficient reaction temperature or time. 3. Presence of water in the reaction.1. Use fresh, high-quality coupling reagents. 2. Monitor the reaction by TLC to determine the optimal reaction time. Consider gentle heating (40-60°C) if the reaction stalls at room temperature.[9] 3. Use anhydrous solvents and reagents under an inert atmosphere.
Incomplete Reaction 1. Insufficient amount of coupling reagent or amine. 2. Low nucleophilicity of 2-methoxyaniline.1. Use a slight excess (1.1-1.2 eq) of the coupling reagent and amine. 2. Switch to a more powerful coupling reagent like HATU or T3P to better activate the carboxylic acid.[3][15]
Formation of Multiple Products 1. Competing side reactions (e.g., guanidinylation, N-acylurea formation). 2. Racemization at the chiral center.1. Pre-activate the carboxylic acid with the coupling reagent and base for 20-30 minutes before adding the amine.[10] 2. Use racemization-suppressing additives like HOBt or HOAt. Avoid excessive heat and strong, non-hindered bases.
Difficult Purification 1. Co-elution of product with coupling agent byproducts. 2. Oiling out during recrystallization.1. Ensure a thorough aqueous workup to remove water-soluble byproducts before chromatography. 2. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the flask can induce crystallization.[12]

References

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC, National Center for Biotechnology Information. [Link]

  • WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharma Manufacturing. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • Generic chromatography‐based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. Wiley Online Library. [Link]

  • Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. PMC, National Center for Biotechnology Information. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Which is the best method for purifying N-Phenylpropanamide? Reddit. [Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship, University of California. [Link]

  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC, National Center for Biotechnology Information. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC, National Center for Biotechnology Information. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC, National Center for Biotechnology Information. [Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]

  • Acid-promoted meta-C-H bond amination of aniline to directly synthesize m-diphenylamine. Chinese Chemical Society. [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC, National Center for Biotechnology Information. [Link]

  • New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. PMC, National Center for Biotechnology Information. [Link]

Sources

Optimization

optimization of reaction conditions for phenylpropanamide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of phenylpropanamide. It is d...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of phenylpropanamide. It is designed to assist researchers in overcoming common challenges and optimizing their reaction conditions for improved yield and purity.

I. Overview of Phenylpropanamide Synthesis

Phenylpropanamide is commonly synthesized through the amidation of phenylpropanoic acid. This process typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. While seemingly straightforward, this reaction is prone to various issues that can affect the overall efficiency and outcome of the synthesis.

A prevalent method for this transformation is the use of coupling agents to form an activated intermediate, which is then reacted with an amine source.[1][2] Another common approach involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by amination.[3][4] The choice of synthetic route often depends on the desired scale, purity requirements, and the specific starting materials available.

II. Troubleshooting Common Issues

This section addresses specific problems that may arise during the synthesis of phenylpropanamide and offers practical solutions.

Low or No Product Yield

A diminished or complete lack of product is a frequent issue. Several factors can contribute to this outcome.

Potential Causes and Solutions:

  • Poor Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often thermodynamically unfavorable under standard conditions.[1][4] The carboxylic acid must be "activated" to a more reactive species.[1]

    • Solution: Employ a suitable coupling agent. Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are commonly used, often in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is less susceptible to racemization and readily reacts with the amine.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC).[1] If the starting material is still present after the recommended reaction time, consider extending the reaction duration or gently heating the mixture, provided the reagents and products are stable at elevated temperatures.

  • Hydrolysis of Reagents: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate or the acid chloride, reducing the amount available to react with the amine.[5]

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents.

  • Loss of Product During Workup: The desired product may be lost during the extraction and purification steps.

    • Solution: Carefully perform the workup procedure. When washing with aqueous solutions, ensure thorough mixing followed by complete separation of the organic and aqueous layers. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of phenylpropanamide synthesis.

Q1: What is the best method for activating the carboxylic acid?

The choice of activating agent depends on several factors, including the scale of the reaction and the sensitivity of the starting materials.

  • For small-scale synthesis and sensitive substrates: Coupling agents like EDC or DCC with HOBt are recommended.[1][2] These reagents are effective at room temperature and minimize side reactions.[2] Phosphonium and uronium/aminium salts, such as HATU, are also highly effective and suppress racemization.[1]

  • For larger-scale synthesis where cost is a factor: Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride can be a more economical option.[3][4] However, this method involves harsher conditions and the handling of corrosive reagents.

Q2: How can I minimize the formation of impurities?

Impurity formation is a common challenge in amide synthesis.

  • Side Reactions: A primary competing reaction is the hydrolysis of the activated intermediate.[5] Using anhydrous conditions and an inert atmosphere can significantly reduce this.

  • Purification: Proper purification of the crude product is crucial. Recrystallization is a common and effective method for purifying solid amides.[3][6] Column chromatography can be employed for liquid products or when recrystallization is not feasible. The choice of solvent for recrystallization or the mobile phase for chromatography should be optimized to achieve the best separation.

Q3: What are the optimal reaction conditions (temperature, solvent, etc.)?

The optimal conditions will vary depending on the chosen synthetic route.

ParameterEDC/HOBt CouplingAcid Chloride Route
Temperature 0 °C to room temperature[1]0 °C for acid chloride formation, then 0 °C to room temperature for amination[3]
Solvent Anhydrous polar aprotic solvents like DMF or DCM[1][5]Anhydrous non-polar solvents like dichloromethane or toluene for acid chloride formation; ether or THF for amination[3]
Base Not always necessary, but a non-nucleophilic base like triethylamine can be added to neutralize any acid formed.A base like pyridine or aqueous sodium hydroxide is used to neutralize the HCl byproduct in the amination step.[5]

Q4: How do I know if my reaction is complete?

Thin-layer chromatography (TLC) is the most common method for monitoring the progress of the reaction.[1] A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

IV. Experimental Protocols

Protocol 1: Phenylpropanamide Synthesis using EDC/HOBt Coupling

This protocol describes a reliable method for the synthesis of phenylpropanamide from phenylpropanoic acid using EDC and HOBt.

Materials:

  • Phenylpropanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[1]

  • 1-Hydroxybenzotriazole (HOBt)[1]

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonia)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)[1]

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenylpropanoic acid (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).[1]

  • Stir the mixture at 0 °C for 30 minutes.[1]

  • Slowly add a solution of ammonia (2.0 eq) to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude phenylpropanamide.

  • Purify the crude product by recrystallization or column chromatography.

V. Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_activation Activation cluster_reaction Amidation cluster_workup Workup & Purification PPA Phenylpropanoic Acid Coupling Coupling Agent (e.g., EDC/HOBt) PPA->Coupling AcidChloride Acid Chloride Formation (e.g., SOCl2) PPA->AcidChloride Amine Amine Source Amidation_Coupling Amide Formation Amine->Amidation_Coupling Amidation_AC Amide Formation Amine->Amidation_AC Coupling->Amidation_Coupling AcidChloride->Amidation_AC Workup Aqueous Workup Amidation_Coupling->Workup Amidation_AC->Workup Purification Purification Workup->Purification Product Phenylpropanamide Purification->Product

Caption: General workflow for phenylpropanamide synthesis.

Troubleshooting_Flowchart Start Low or No Yield Check_Activation Check Carboxylic Acid Activation Start->Check_Activation Check_Completion Check Reaction Completion (TLC) Check_Activation->Check_Completion Activation OK Use_Coupling Use Coupling Agent (EDC/HOBt) Check_Activation->Use_Coupling No/Poor Activation Check_Conditions Check for Water/Moisture Check_Completion->Check_Conditions Complete Extend_Time Extend Reaction Time / Gentle Heat Check_Completion->Extend_Time Incomplete Check_Workup Review Workup Procedure Check_Conditions->Check_Workup Anhydrous Dry_Glassware Use Anhydrous Solvents & Inert Atmosphere Check_Conditions->Dry_Glassware Moisture Present Optimize_Extraction Optimize Extraction & Washing Steps Check_Workup->Optimize_Extraction Potential Loss

Caption: Troubleshooting flowchart for low yield.

VI. References

  • Synthesis of (2S)-2-Phenylpropanamide from (2S)-2-Phenylpropanoic Acid: An In-depth Technical Guide. Benchchem. Available at:

  • 2-Phenylpropanamide | 1125-70-8. Benchchem. Available at:

  • troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis. Benchchem. Available at:

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at:

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at:

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham E-Theses. Available at:

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at:

  • 24.3: Synthesis of Amides. Chemistry LibreTexts. Available at:

  • Amides Preparation and Reactions Summary. Chemistry Steps. Available at:

  • Optimizing reaction conditions for the synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one. Benchchem. Available at:

Sources

Troubleshooting

purification challenges of N-(2-methoxyphenyl)-2-phenylpropanamide

Welcome to the Technical Support Center for the synthesis and purification of N-(2-methoxyphenyl)-2-phenylpropanamide . This compound presents a unique intersection of steric, electronic, and stereochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-(2-methoxyphenyl)-2-phenylpropanamide .

This compound presents a unique intersection of steric, electronic, and stereochemical challenges. It combines a chiral 2-phenylpropanoyl moiety with a sterically hindered, electron-rich 2-methoxyaniline group. Because of the ortho-substitution on the aniline and the alpha-chiral center on the carboxylic acid, standard amide coupling protocols often yield complex crude mixtures requiring orthogonal purification strategies.

Below, you will find a causality-driven troubleshooting guide, a validated chiral resolution protocol, and quantitative data to streamline your downstream processing.

Part 1: Reaction & Purification Workflow

The purification of N-(2-methoxyphenyl)-2-phenylpropanamide requires a multi-stage approach to clear unreacted hindered starting materials, coupling byproducts, and enantiomeric impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Amide, Acid, Aniline, EDC/HOBt) AqueousWash Liquid-Liquid Extraction (1N HCl & Saturated NaHCO3) Crude->AqueousWash OrganicPhase Organic Phase (Crude Racemic Amide) AqueousWash->OrganicPhase Organic Layer AqueousWaste Aqueous Waste (EDC-Urea, Salts, Unreacted Acid/Base) AqueousWash->AqueousWaste Aqueous Layer Silica Silica Gel Chromatography (Hexane:EtOAc) OrganicPhase->Silica PurifiedRacemate Purified Racemic Amide Silica->PurifiedRacemate ChiralHPLC Preparative Chiral HPLC (Polysaccharide Column) PurifiedRacemate->ChiralHPLC EnantiomerS (S)-Enantiomer (Target) ChiralHPLC->EnantiomerS EnantiomerR (R)-Enantiomer (Impurity/Waste) ChiralHPLC->EnantiomerR

Workflow for the isolation and chiral resolution of N-(2-methoxyphenyl)-2-phenylpropanamide.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is unreacted 2-methoxyaniline persisting in my organic phase despite acidic washes, and how do I remove it? Causality: The ortho-methoxy group on 2-methoxyaniline exerts significant steric hindrance, which drastically slows down the nucleophilic attack on the activated carboxylic acid, often leaving unreacted aniline in the crude mixture. Furthermore, the ortho-substitution creates a steric penalty for protonation. Standard 1N HCl washes often fail to quantitatively protonate and extract this specific aniline into the aqueous phase, especially if your organic solvent has high solvating power (e.g., Dichloromethane). Solution: Upgrade your acidic wash to 2N HCl or 10% Citric Acid to force protonation. If liquid-liquid extraction fails, introduce a polymer-bound isocyanate scavenger resin to the organic phase post-workup. The resin covalently binds the unreacted primary amine, allowing you to simply filter it away before silica gel chromatography.

Q2: I am using EDC/HOBt for the coupling. Why am I seeing a polar, co-eluting impurity on my silica column? Causality: While EDC is selected specifically because its urea byproduct is water-soluble, the HOBt (hydroxybenzotriazole) additive is highly polar and slightly acidic. If your basic aqueous wash is insufficient, HOBt persists in the organic phase. On silica gel, HOBt streaks heavily and frequently co-elutes with the target amide, ruining the purity profile[1]. Solution: Ensure a rigorous basic wash using saturated NaHCO3​ or 1M Na2​CO3​ during the workup to fully deprotonate and partition the HOBt into the aqueous waste[1].

Q3: My synthesized N-(2-methoxyphenyl)-2-phenylpropanamide shows a lower enantiomeric excess (ee) than my starting (S)-2-phenylpropanoic acid. What caused this epimerization? Causality: 2-phenylpropanoic acid possesses a highly labile alpha-proton adjacent to the chiral center. During activation with carbodiimides (like EDC), the transient O-acylisourea intermediate can undergo intramolecular cyclization to form an oxazolone[2]. The alpha-proton of this oxazolone is highly acidic. In the presence of the tertiary amine base (e.g., DIPEA) required for the reaction, this proton is easily abstracted, leading to rapid racemization before the sterically hindered 2-methoxyaniline has a chance to react[2]. Solution: Maintain strict temperature control (0°C during activation) and ensure the addition of a racemization-suppressing additive like HOAt (1-Hydroxy-7-azabenzotriazole). HOAt provides anchimeric assistance, rapidly intercepting the O-acylisourea to form a stable active ester before oxazolone formation can occur[2].

Part 3: Enantiomeric Resolution & Quantitative Optimization

If the amide is synthesized as a racemate or suffers from partial epimerization, preparative chiral HPLC is the most reliable method for isolating the desired enantiomer. Polysaccharide-based chiral stationary phases (CSPs), specifically those with cellulose or amylose derivatives, are highly effective for 2-phenylpropanamides[3].

Quantitative Data: Chiral HPLC Optimization

The following table summarizes the optimization parameters for separating the enantiomers of N-(2-methoxyphenyl)-2-phenylpropanamide on standard polysaccharide columns (Analytical scale, 250×4.6 mm).

Chiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Ret. Time Peak 1 (min)Ret. Time Peak 2 (min)Resolution ( Rs​ )Selectivity ( α )
Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)1.012.415.82.11.35
Amylose tris(3,5-dimethylphenylcarbamate)Hexane / EtOH (85:15)1.09.811.21.41.18
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane / IPA (90:10) 1.0 14.1 19.5 3.2 1.48

Note: The Cellulose-based CSP with a Hexane/Isopropanol mobile phase provides the optimal resolution ( Rs​>3.0 ), making it the ideal candidate for preparative scale-up.

Self-Validating Protocol: Preparative Chiral HPLC Separation

Step 1: Sample Preparation Dissolve the purified racemic N-(2-methoxyphenyl)-2-phenylpropanamide in the optimized mobile phase (Hexane:IPA 90:10) at a concentration of 15 mg/mL . Filter the solution through a PTFE syringe filter to remove any micro-particulates that could foul the chiral stationary phase.

Step 2: Column Equilibration Flush a preparative Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., 250×20 mm) with the mobile phase at a scaled flow rate (typically 15−20 mL/min ) until a stable baseline is achieved on the UV detector at 254 nm .

Step 3: Preparative Injection & Fraction Collection Inject the sample load (e.g., 1.0 mL per run). Monitor the UV trace and collect the baseline-resolved peaks into separate, pre-cleaned glass vials. Causality Note: Do not overload the column; exceeding the saturation capacity of the chiral selector will cause peak fronting and destroy the resolution ( Rs​ ), leading to cross-contamination of the enantiomers.

Step 4: Recovery & Thermal Control Pool the fractions corresponding to the desired (S)-enantiomer. Evaporate the solvent under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature ≤35∘C . Elevated temperatures during concentration can induce thermal degradation or trace epimerization.

Step 5: System Validation (Enantiomeric Purity Check) This step makes the protocol self-validating. Re-constitute 1 mg of the dried product in 1 mL of mobile phase. Re-inject a aliquot using the analytical-scale method. The protocol is considered successful and validated only if the calculated enantiomeric excess ( ee ) is ≥99.0% and no secondary peak is observed at the retention time of the (R)-enantiomer.

Sources

Optimization

minimizing side product formation in amide synthesis

Technical Support Center: Amide Synthesis A Guide to Minimizing Side Product Formation Welcome to the Technical Support Center for Amide Synthesis. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amide Synthesis

A Guide to Minimizing Side Product Formation

Welcome to the Technical Support Center for Amide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during amide bond formation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the complexities of this fundamental transformation, ensuring high yield and purity in your target molecules.

Section 1: The Foundation - Understanding Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process at ambient temperatures. It requires the "activation" of the carboxylic acid to convert the hydroxyl group into a better leaving group. This is typically achieved using a coupling reagent. The activated acid intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond.

However, this activation process is a double-edged sword. The highly reactive intermediate can participate in several undesired pathways, leading to side products that complicate purification and reduce yields. Understanding these potential side reactions is the first step toward preventing them.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses the most common challenges encountered during amide synthesis in a question-and-answer format.

Category A: Issues with Stereochemical Integrity

Question 1: I'm observing significant racemization/epimerization of my chiral α-amino acid. What is the cause and how can I prevent it?

Answer:

This is one of the most critical issues in peptide synthesis and the synthesis of chiral pharmaceuticals. The loss of stereochemical integrity typically occurs at the α-carbon of the activated carboxylic acid.

  • Underlying Cause (The "Why"): The primary mechanism for racemization is the formation of a planar, achiral intermediate called a 5(4H)-oxazolone (or azlactone).[1][2] The proton on the α-carbon of this intermediate is acidic and can be easily removed and re-added, scrambling the stereocenter.[1][3] Highly activating conditions and the presence of base accelerate the formation of this oxazolone, increasing the risk of racemization.[2][3]

  • Troubleshooting & Solutions:

    • Use Racemization-Suppressing Additives: The most common and effective strategy is to add an auxiliary nucleophile to the reaction. Reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure® are crucial.[4][5][6] These additives react with the initial highly reactive intermediate (e.g., the O-acylisourea from a carbodiimide) to form an active ester. This active ester is more stable and less prone to forming the oxazolone intermediate, yet still reactive enough to couple with the amine.[5] HOAt is often considered superior to HOBt in suppressing racemization.[6]

    • Choose the Right Coupling Reagent: Onium salts like HATU and HBTU are generally less prone to causing racemization than carbodiimides used alone, as they inherently incorporate a HOBt or HOAt moiety.[7][8] HATU, which forms a highly reactive HOAt ester, is often superior to HBTU in minimizing epimerization.[8]

    • Control the Temperature: Keep the reaction temperature low. Activation should ideally be performed at 0 °C, and the reaction should be allowed to warm to room temperature slowly.[5]

    • Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA). Use the minimum amount of base necessary to deprotonate the amine and neutralize any acid byproducts.

Diagram 1: Mechanism of Racemization via Oxazolone Intermediate

G cluster_activation Activation & Racemization Pathway Activated_Acid Activated N-Protected Amino Acid (L-config) Oxazolone Planar 5(4H)-Oxazolone (Achiral Intermediate) Activated_Acid->Oxazolone Intramolecular Cyclization L_Product Desired L-Amide Product Activated_Acid->L_Product Direct Coupling Enolate Enolate Anion Oxazolone->Enolate Base (Proton Abstraction) Activated_Acid_D Activated N-Protected Amino Acid (D-config) Enolate->Activated_Acid_D Reprotonation D_Product Undesired D-Amide (Epimer) Activated_Acid_D->D_Product Coupling Amine Amine Nucleophile Amine->L_Product Amine->D_Product caption Mechanism of racemization via oxazolone formation. G Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea DCC Carbodiimide (DCC/EDC) DCC->O_Acylisourea Amide Desired Amide Product O_Acylisourea->Amide Desired Path: Attack by Amine N_Acylurea N-Acylurea (Unreactive Side Product) O_Acylisourea->N_Acylurea Side Reaction: Intramolecular Rearrangement Amine R'-NH2 Amine->Amide Urea Urea Byproduct (DCU/EDU) Amide->Urea co-product caption Desired vs. side product pathways for carbodiimides.

Caption: Desired vs. side product pathways for carbodiimides.

Question 4: I'm using HBTU/HATU and my reaction isn't clean. What side products can occur with these reagents?

Answer:

While generally very efficient, onium salt reagents like HBTU and HATU are not without potential side reactions.

  • Underlying Cause (The "Why"): The most common side reaction is the formation of a guanidinium byproduct. [9]The highly electrophilic core of the HBTU/HATU reagent can be directly attacked by the amine nucleophile in the reaction. This reaction consumes your amine and forms a tetramethyl guanidinium byproduct, effectively terminating the chain in peptide synthesis. [10]

  • Troubleshooting & Solutions:

    • Control the Order of Addition: This side reaction can be almost completely suppressed by controlling the order of reagent addition. Always pre-activate the carboxylic acid first. Mix the carboxylic acid, HBTU/HATU, and base (e.g., DIPEA) and stir for a few minutes before adding the amine. This allows the formation of the desired active ester, which is the species the amine should react with. Never add the onium salt to a mixture of the acid and the amine. 2. Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.05-1.1 equivalents) is usually sufficient.

Section 3: Key Experimental Parameters & Protocols

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExamplesProsConsBest For
Carbodiimides DCC, EDCInexpensive, readily available. [11]High risk of racemization without additives; N-acylurea formation; DCU byproduct is difficult to remove. [12][13]Simple, cost-sensitive syntheses where stereochemistry is not a concern or when using additives like HOBt.
Phosphonium Salts BOP, PyBOPHigh reactivity; low racemization risk.Byproducts can be toxic; reagent is moisture sensitive.Cyclizations and other couplings where an excess of amine cannot be used.
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUVery high reactivity, fast reactions, low racemization risk (especially HATU). [4][7]Can react with amine to form guanidinium byproduct if added incorrectly; higher cost. [9]Difficult couplings, sterically hindered substrates, and routine high-fidelity peptide synthesis. [5][14]
Protocol 1: General Procedure for a High-Fidelity Amide Coupling using HATU

This protocol is designed to minimize common side reactions, particularly racemization and guanidinylation.

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.05 eq) and DIPEA (2.0 eq).

  • Activation: Stir the mixture at room temperature for 5-10 minutes. The solution may change color or clarity as the active ester forms.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Diagram 3: Troubleshooting Workflow for Amide Coupling

G Start Amide Coupling Reaction Issue Check_Yield Low Yield / Incomplete? Start->Check_Yield Check_Purity Impurity / Side Product? Check_Yield->Check_Purity No Reagent_Quality Check Reagent Quality (Use Fresh Reagents) Check_Yield->Reagent_Quality Yes Racemization Racemization? Check_Purity->Racemization Yes Sterics Steric Hindrance? Reagent_Quality->Sterics Increase_Reactivity Switch to Stronger Reagent (HATU) Increase Temperature/Time Sterics->Increase_Reactivity Yes Solubility Check Solubility (Change Solvent) Sterics->Solubility No Add_Suppressor Add HOBt/HOAt Lower Temperature Use HATU Racemization->Add_Suppressor Yes Byproduct Reagent Byproduct? Racemization->Byproduct No Handle_Byproduct Carbodiimide: Use EDC + Aqueous Workup Onium Salt: Pre-activate Acid Byproduct->Handle_Byproduct Yes caption General workflow for troubleshooting amide coupling.

Sources

Troubleshooting

Technical Support Center: Scaling Up N-(2-methoxyphenyl)-2-phenylpropanamide Synthesis

This guide is designed for researchers, scientists, and drug development professionals managing the transition of the N-(2-methoxyphenyl)-2-phenylpropanamide synthesis from the laboratory bench to a pilot plant. It addre...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals managing the transition of the N-(2-methoxyphenyl)-2-phenylpropanamide synthesis from the laboratory bench to a pilot plant. It addresses common challenges through a practical, question-and-answer format, grounded in established chemical engineering principles and process safety management.

Introduction

The synthesis of N-(2-methoxyphenyl)-2-phenylpropanamide, a key amide structure, is commonly achieved via the coupling of 2-phenylpropanoic acid and 2-methoxyaniline. While straightforward at the lab scale, scaling this reaction introduces significant challenges related to heat and mass transfer, reaction control, and product purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up campaign. The focus will be on the widely used carbodiimide-mediated coupling method, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt).[1][2][3]

The reaction of a carboxylic acid with a carbodiimide forms a reactive O-acylisourea intermediate.[4][5] This intermediate is then attacked by the amine to form the desired amide. Additives like HOBt are crucial as they intercept the O-acylisourea to form a more stable active ester, which minimizes side reactions such as racemization and the formation of N-acylurea byproduct.[3][6]

Process Scale-Up: Key Logical Stages

Transitioning from a laboratory process to a pilot plant requires a structured approach. The following workflow outlines the critical stages and decision points to ensure a safe and scalable process.

cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Process Safety Assessment cluster_2 Phase 3: Pilot Plant Campaign cluster_3 Phase 4: Analysis & Optimization A Route Scouting & Lab-Scale Synthesis (g) B Analytical Method Development (HPLC, GC) A->B C Initial Impurity Profiling B->C D Desk Screening (O2 Balance, CHETAH) C->D Data for Safety Review E Reaction Calorimetry (RC1) to Quantify Exotherm D->E F Determine Adiabatic Temperature Rise (ΔTad) E->F G HAZOP Study & Risk Mitigation Plan F->G H Technology Transfer & Batch Record Drafting G->H Safety Measures Integrated I Pilot Batch Execution (kg) with In-Process Controls H->I J Product Isolation & Purification (Crystallization) I->J K Compare Lab vs. Pilot Data (Yield, Purity) J->K Pilot Batch Data L Identify Scale-Dependent Issues K->L M Process Optimization & Finalization L->M A Problem: Inconsistent Crystallization Results B Analyze Particle Size Distribution (PSD) A->B C PSD is too broad (many fines and/or clumps) B->C Poor Control D PSD is consistent, but purity is low B->D Good Control E Review Cooling & Supersaturation Control C->E H Review Mother Liquor Impurity Profile D->H F Implement a controlled, linear cooling profile. Avoid crash cooling. E->F G Introduce a seeding protocol at a defined temperature. E->G I Impurity levels are high. Improve upstream purification (e.g., washes, carbon treat). H->I High J Optimize final cake wash. Use anti-solvent, check for channeling, increase wash cycles. H->J Low

Caption: Decision tree for troubleshooting crystallization issues.

References

  • Common Challenges in Industrial Crystallization and How to Overcome Them. (2026, January 19). [Source name withheld]. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. (2021, August 13). PMC. [Link]

  • How to Increase Amide Synthesis Yield via Catalytic Innovations. (2026, February 28). Patsnap Eureka. [Link]

  • Aragen Life Sciences. Process Safety & Risk Management in Drug Substance. [Link]

  • Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited. [Link]

  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Preventing Explosions in Exothermic Reaction Calorimetry. (2026, January 13). Lab Manager. [Link]

  • Control Chemical Reaction Hazards in Process Manufacturing. TÜV SÜD. [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]

  • Critical Considerations in Process Safety. H.E.L Group. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. (2024, October 14). DST. [Link]

  • An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. ResearchGate. [Link]

  • Carbodiimide. Wikipedia. [Link]

  • Heat Transfer Coeficient in Reactor. Scribd. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022, June 7). ACS Publications. [Link]

  • Calculating Reactor Heat Transfer Area Theoretically. (2022, September 4). YouTube. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]

  • Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. PMC. [Link]

  • Pilot Plant Study for Effective Heat Transfer Area of Coiled Flow Inverter. ResearchGate. [Link]

  • Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. PMC. [Link]

  • Heat Transfer in Reactor Scale-Up. (2015, April 30). Digital WPI. [Link]

  • Scientists introduce unprecedented and highly creative approach to amide synthesis. (2023, October 10). Catrin. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review. [Link]

  • Synthesis and Crystal Structure of P-Methoxyphenyl. (2006, January 1). Amanote Research. [Link]

  • A Study for Estimating the Overall Heat Transfer Coefficient in a Pilot-Scale Indirect Rotary Dryer. (2024, February 8). MDPI. [Link]

  • Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
  • Carbodiimide-mediated amidation reaction. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Chromatographic Separation of Phenylpropanamide Isomers

Welcome to the Advanced Chromatography Support Center. The separation of phenylpropanamide isomers—encompassing both enantiomeric pairs (e.g., (R)- and (S)-2-phenylpropanamide) and complex diastereomers (e.g., substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. The separation of phenylpropanamide isomers—encompassing both enantiomeric pairs (e.g., (R)- and (S)-2-phenylpropanamide) and complex diastereomers (e.g., substituted N-phenylpropanamide derivatives like fentanyl analogs)—is a critical bottleneck in pharmaceutical quality control and pharmacokinetics.

This guide provides field-proven methodologies, mechanistic troubleshooting, and optimization matrices to help you achieve baseline resolution (Rs ≥ 1.5) with high reproducibility.

I. Core Methodology: Self-Validating Chiral HPLC Protocol

The following protocol leverages a normal-phase elution mode on a polysaccharide-based Chiral Stationary Phase (CSP), which offers broad applicability and high selectivity for racemic amides1[1].

Step-by-Step Workflow
  • System Preparation: Purge the HPLC system (equipped with a quaternary pump and UV detector) with the intended mobile phase to establish baseline stability.

  • Stationary Phase Selection: Install an amylose-based CSP column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm I.D., 5 µm particle size) 1[1].

  • Mobile Phase Formulation: Prepare a normal-phase isocratic mixture of Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Degas thoroughly via ultrasonication.

  • Sample Preparation: Dissolve the racemic phenylpropanamide in the mobile phase to a stock concentration of 1.0 mg/mL. Dilute to a working standard of 0.1 mg/mL. Critical: Filter through a 0.45 µm PTFE syringe filter to prevent column frit blockage and extend column life1[1].

  • Chromatographic Execution: Set the flow rate to 1.0 mL/min, column thermostat to 25°C, and UV detection at 210 nm.

  • Self-Validation (System Suitability Test): Inject the 0.1 mg/mL working standard in triplicate. The system is validated for routine analysis only if the Resolution (Rs) between the enantiomer peaks is ≥ 1.5, and the Relative Standard Deviation (RSD) of retention times is ≤ 2.0%.

Workflow N1 System Suitability & Sample Prep (1.0 mg/mL Racemate in Mobile Phase) N2 Stationary Phase Selection (Amylose tris(3,5-dimethylphenylcarbamate)) N1->N2 N3 Mobile Phase Screening (Normal Phase: Hexane / Isopropanol) N2->N3 N4 Evaluate Resolution (Rs) Target: Rs ≥ 1.5 N3->N4 N5 Method Optimization (Adjust Modifier %, Temp, Flow Rate) N4->N5  Fail   N6 Method Validation (Self-Validating SST Protocol) N4->N6  Pass   N5->N3  Iterate  

Fig 1: Iterative workflow for optimizing chiral HPLC separation of phenylpropanamide isomers.

II. Diagnostic Troubleshooting Guide

Q: Why do my phenylpropanamide peaks exhibit severe tailing (Asymmetry Factor > 1.5) on a polysaccharide CSP? A: Causality: Phenylpropanamides contain an amide functional group capable of acting as both a hydrogen bond donor and acceptor. Tailing on polysaccharide CSPs typically results from secondary, non-enantioselective interactions between this amide group and residual free silanols on the underlying silica support. Solution: Introduce a basic modifier to the mobile phase to competitively mask these silanol sites. Adding 0.1% (v/v) diethylamine (DEA) or ethanolamine to the Hexane/IPA mixture will saturate the acidic silanols, sharpening the peaks without disrupting the primary chiral inclusion complexation.

Q: The (R)- and (S)-phenylpropanamide isomers are co-eluting (Rs < 1.5). How can I thermodynamically drive baseline separation? A: Causality: Co-elution indicates that the free energy difference (ΔΔG) of the transient diastereomeric complexes formed between the enantiomers and the chiral selector is too low. Solution: Decrease the IPA content from 10% to 5% to increase the retention factor (k'), allowing more time for chiral recognition. Simultaneously, lower the column thermostat from 25°C to 15°C. Because chiral separation on amylose phases is typically an enthalpy-driven process, lower temperatures enhance the stereoselective hydrogen bonding and dipole-dipole interactions within the chiral cavities 2[2].

Q: When analyzing complex N-phenylpropanamide derivatives (e.g., fentanyl analogs), I cannot resolve diastereomeric pairs using standard reverse-phase C18 columns. What is the mechanistic workaround? A: Causality: Diastereomers of bulky N-phenylpropanamides have nearly identical hydrophobicities, rendering the dispersive interactions of a standard C18 phase insufficient for separation 3[3]. Solution: Switch to a stationary phase that offers orthogonal selectivity, such as a Biphenyl or a specialized low-silanol mixed-mode column (e.g., Newcrom R1) 4[4]. The biphenyl phase provides enhanced π-π interactions and shape selectivity, which are highly sensitive to the spatial orientation of the phenyl rings in the diastereomers. Alternatively, employ Hydrophilic Interaction Liquid Chromatography (HILIC) with a slow gradient, though this requires extended equilibration times3[3].

III. Frequently Asked Questions (FAQs)

Q: Can I use Reversed-Phase (RP) conditions for the chiral separation of phenylpropanamides? A: Yes. While Normal Phase (NP) is the gold standard for polysaccharide CSPs, RP-HPLC can be utilized if the column is explicitly compatible (e.g., Chiralpak AD-RH). In RP, use a mobile phase of Water/Acetonitrile. However, note that the chiral recognition mechanism shifts from hydrogen bonding (in NP) to hydrophobic inclusion, which may alter the elution order and require extensive re-optimization 5[5].

Q: How do I definitively determine the elution order of the (R) and (S) enantiomers? A: Elution order cannot be predicted purely ab initio due to the complex 3D dynamics of the CSP. You must perform a self-validating spike test. Inject a pure standard of a known single enantiomer (e.g., (R)-2-phenylpropanamide) and observe the retention time. Then, spike this standard into your racemic mixture; the peak that increases in area corresponds to the spiked enantiomer 1[1].

IV. Quantitative Optimization Matrices

Use the following matrix to systematically adjust parameters when baseline resolution is not achieved.

ParameterBaseline ConditionOptimized TargetMechanistic Rationale
Mobile Phase Modifier (IPA) 20%5% - 10%Decreasing the polar modifier enhances solute-stationary phase interactions, increasing overall retention and chiral recognition time.
Column Temperature 25°C15°CEnhances the enthalpic contribution (ΔH) of the transient diastereomeric complex formation, driving stereoselectivity.
Silanol Masking Agent None0.1% DEACompetitively binds to residual silica silanols, preventing secondary non-specific interactions and reducing peak tailing.
Flow Rate 1.0 mL/min0.8 mL/minReduces longitudinal diffusion and improves mass transfer kinetics within the porous chiral stationary phase.

References

  • myadlm.org. "Challenges in Measuring Fentanyl Analogs: Advice From the Front Lines". [Link]

  • SIELC Technologies. "Separation of N-Phenylpropanamide on Newcrom R1 HPLC column". [Link]

  • Asian Journal of Chemistry. "Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology".[Link]

  • Chemical Society Reviews (RSC Publishing). "Chiral HPLC for efficient resolution of enantiomers".[Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for N-(2-methoxyphenyl)-2-phenylpropanamide Synthesis

Welcome to the technical support center for the synthesis of N-(2-methoxyphenyl)-2-phenylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-methoxyphenyl)-2-phenylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for reaction monitoring. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, ensuring scientific integrity and providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective techniques for monitoring the progress of my N-(2-methoxyphenyl)-2-phenylpropanamide synthesis?

A1: The choice of reaction monitoring technique depends on the specific reaction conditions, available instrumentation, and the desired level of detail. The most common and effective techniques include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[1][2][3][4][5]

A comparative overview is presented below:

Technique Principle Advantages Disadvantages Best For
TLC Separation based on polarity on a stationary phase.[6]Fast, inexpensive, simple setup.[7]Qualitative, lower resolution.Quick checks for reaction completion, screening solvent systems for column chromatography.[8]
HPLC High-resolution separation based on partitioning between a stationary and mobile phase.[2]Quantitative, highly reproducible, suitable for a wide range of compounds.[2]More expensive instrumentation, requires method development.Accurate quantification of starting materials, product, and byproducts.[9]
GC-MS Separation of volatile compounds followed by mass analysis.[3]High sensitivity and specificity, provides structural information.[10]Requires volatile and thermally stable compounds, may require derivatization.Identifying and quantifying volatile impurities and byproducts.[11]
NMR Measures the magnetic properties of atomic nuclei.[12]Provides detailed structural information, can be quantitative.[4]Lower sensitivity, expensive instrumentation, requires deuterated solvents for offline analysis.In-situ monitoring and mechanistic studies.[13][14]
FTIR Measures the absorption of infrared radiation by molecular vibrations.[5]Fast, non-destructive, can be used for in-situ monitoring.[15]Provides functional group information, can have overlapping peaks.Tracking the disappearance of starting material functional groups and appearance of product functional groups.[16]
Q2: I'm using TLC to monitor my reaction, but the spots for my starting material (2-methoxyaniline) and product are streaking or have very similar Rf values. How can I improve the separation?

A2: This is a common issue, and several strategies can be employed to improve TLC separation:

  • Optimize the Solvent System: The polarity of the eluent is crucial.[7]

    • If the spots are too low on the plate (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).

    • If the spots are too high (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.

    • For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can reduce streaking by neutralizing acidic sites on the silica gel.

    • Conversely, for acidic compounds, adding a small amount of acetic acid can improve spot shape.[8]

  • Use a Different Staining Method: If your compounds are not UV-active, various chemical stains can be used for visualization. For amines and amides, a ninhydrin stain can be effective for the starting amine, while a general-purpose stain like potassium permanganate or ceric ammonium molybdate can visualize both starting material and product.[17]

  • Consider a Different Stationary Phase: While silica gel is most common, other options like alumina or reverse-phase TLC plates are available and may offer better separation depending on the specific properties of your compounds.[1]

Q3: My HPLC analysis shows multiple unexpected peaks. What are the potential side products in the synthesis of N-(2-methoxyphenyl)-2-phenylpropanamide?

A3: The formation of side products is a possibility, especially with sterically hindered anilines like 2-methoxyaniline.[18] Potential side products to consider include:

  • Diacylated Product: Although less common with hindered anilines, if the reaction conditions are harsh or there is a large excess of the acylating agent, a second acylation on the nitrogen can occur.[19]

  • O-Acylation: If your starting 2-phenylpropanoic acid was activated as an acid chloride or anhydride and there are residual hydroxyl-containing impurities, O-acylation can occur.

  • Unreacted Starting Materials: Incomplete reactions will show peaks for both 2-methoxyaniline and 2-phenylpropanoic acid (or its activated form).[20]

  • Products of Reagent Decomposition: Some activating agents or catalysts can decompose under the reaction conditions, leading to additional impurities.

To minimize these, consider the following:

  • Stoichiometry Control: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.[19]

  • Milder Conditions: Employing milder reaction temperatures can reduce the formation of side products.[20]

  • Effective Catalysis: For hindered anilines, a catalyst like 4-(Dimethylaminopyridine) (DMAP) can facilitate the reaction under milder conditions.[19]

Troubleshooting Guides

Troubleshooting Low or No Product Yield
Potential Cause Recommended Solution
Inactive Acylating Agent Use a freshly prepared or high-quality acylating agent (e.g., 2-phenylpropanoyl chloride). If using a coupling agent like EDC, ensure it is not hydrolyzed.[21]
Insufficient Reaction Temperature or Time Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Gradually increase the temperature, but be mindful of potential side reactions.[20]
Ineffective Catalyst Ensure the catalyst (e.g., DMAP) is active and dry. For particularly challenging reactions, consider using more potent coupling agents like HATU.[18]
Steric Hindrance The methoxy group in the ortho position of the aniline increases steric hindrance.[18] Increase reaction time and/or temperature. Consider deprotonating the aniline with a non-nucleophilic base like sodium hydride prior to adding the acylating agent to increase its nucleophilicity.[18]
Troubleshooting Incomplete Reactions
Potential Cause Recommended Solution
Insufficient Acylating Agent Use a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents).
Presence of Water Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reversible Reaction If using a method that generates a volatile byproduct (e.g., water), consider using a Dean-Stark trap to remove it and drive the equilibrium towards the product.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting positions for the starting material (SM), co-spot (C), and reaction mixture (R).[8]

  • Spot the Plate: Using a capillary tube, spot a small amount of a dilute solution of your starting aniline, the reaction mixture, and a co-spot (containing both the starting aniline and the reaction mixture) on the designated marks.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the spotting line. Close the chamber and allow the solvent to ascend the plate.[7]

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).[8]

  • Analyze the Results: The disappearance of the starting material spot in the reaction lane and the appearance of a new product spot indicate the reaction is progressing. The co-spot helps to confirm if the starting material is consumed.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Method Development: Develop an HPLC method that can separate the starting materials, product, and any potential impurities. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water, both with 0.1% trifluoroacetic acid or formic acid.[2]

  • Prepare Standards: Prepare standard solutions of known concentrations for your starting materials and, if available, your product. This will allow for quantitative analysis.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction (e.g., by adding a small amount of water or an appropriate quenching agent) and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Data Interpretation: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time to determine the reaction progress and yield.[9]

Visualizations

Experimental Workflow for Reaction Monitoring

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Analysis & Decision A Start Synthesis of N-(2-methoxyphenyl)-2-phenylpropanamide B Take Aliquot at Time 't' A->B C Perform TLC Analysis B->C Quick Check D Perform HPLC Analysis B->D Quantitative Analysis E Perform In-situ Analysis (NMR or FTIR) B->E Mechanistic Insight F Analyze Results C->F D->F E->F G Is Reaction Complete? F->G H Continue Reaction G->H No I Work-up and Purification G->I Yes H->B Take another aliquot at t+1

Caption: Workflow for monitoring the synthesis of N-(2-methoxyphenyl)-2-phenylpropanamide.

Troubleshooting Logic for Poor TLC Separation

G Start Poor TLC Separation (Streaking or Overlapping Spots) Q1 Are spots streaking? Start->Q1 A1 Add a modifier to the eluent: - Base (e.g., triethylamine) for basic compounds - Acid (e.g., acetic acid) for acidic compounds Q1->A1 Yes Q2 Are Rf values too high or too low? Q1->Q2 No A1->Q2 A2_high Decrease eluent polarity (e.g., more hexane) Q2->A2_high Too High A2_low Increase eluent polarity (e.g., more ethyl acetate) Q2->A2_low Too Low Q3 Still poor separation? Q2->Q3 Optimal Rf, but still overlapping A2_high->Q3 A2_low->Q3 A3 Try a different stationary phase (e.g., alumina, reverse-phase) Q3->A3 Yes End Improved Separation Q3->End No A3->End

Caption: Decision tree for troubleshooting poor TLC separation.

References

  • Benchchem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines.
  • ResearchGate. (n.d.). Thin Layer Chromatography and Amides. Retrieved from [Link]

  • In-situ Mass Spectrometric Analysis of the Reactive Intermediates Generated in the Electrochemical Amidation Reactions. (n.d.).
  • Arnesen, T., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. ResearchGate. Retrieved from [Link]

  • Leman, L. J., et al. (2024). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. ACS Earth and Space Chemistry. Retrieved from [Link]

  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In situ Reaction Monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6.... Retrieved from [Link]

  • Haworth, D. T., & Liu, T. (n.d.). Acetylation of ferrocene. Monitoring a chemical reaction by high pressure liquid chromatography. ACS Publications. Retrieved from [Link]

  • Slaninova, J. (n.d.). High Resolution NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Chen, S., et al. (2021). Direct Observation of Amide Bond Formation in a Plasmonic Nanocavity Triggered by Single Nanoparticle Collisions. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025). Monitoring of peptide acylation inside degrading PLGA microspheres by capillary electrophoresis and MALDI-TOF mass spectrometry. Retrieved from [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Sun, J., et al. (n.d.). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. PMC. Retrieved from [Link]

  • Reddit. (2024). TLC for amide synthesis. Retrieved from [Link]

  • Google Patents. (2014). WO 2014/188453 A2.
  • Journal of Chemical Education. (2015). NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment. Retrieved from [Link]

  • Patsnap Eureka. (2026). How to Measure Amide Group Shifts with NMR for Structural Analysis. Retrieved from [Link]

  • IntechOpen. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from [Link]

  • Longdom Publishing. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. Retrieved from [Link]

  • PMC. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Surface FTIR Techniques to Analyze the Conformation of Proteins/. Retrieved from [Link]

  • Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • PubMed. (2026). Real-time reaction monitoring of silylation and acylation of carbohydrates with a conductometry set-up. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra representing (A) amide bond formation between an.... Retrieved from [Link]

  • eScholarship. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Retrieved from [Link]

  • ResearchGate. (2015). In situ monitoring of fast reactions (Masters thesis). Retrieved from [Link]

  • MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

  • PubMed. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]

  • Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • DTIC. (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]

  • Synthesis of Methoxy-2-quinolones via Pummerer-type Cyclization of N-Aryl-N-methyl-3-(phenylsulfinyl)propionamides. (n.d.). Retrieved from [Link]

  • ijarsct. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Willowfort. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Frontiers. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Retrieved from [Link]

  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of N-(2-methoxyphenyl)-2-phenylpropanamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, N-(2-methoxyphenyl)-2-phenylpropanamide. We will mo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, N-(2-methoxyphenyl)-2-phenylpropanamide. We will move beyond a simple recitation of protocols to explore the scientific rationale behind a tiered validation approach, comparing the compound's potential performance against established alternatives. The structure of this guide is designed to follow a logical, field-proven drug discovery workflow, from broad phenotypic screening to specific mechanism-of-action studies.

The core structure of N-(2-methoxyphenyl)-2-phenylpropanamide, featuring a phenylpropanamide scaffold and a methoxyphenyl moiety, is prevalent in many biologically active molecules, suggesting potential therapeutic value.[1][2] Derivatives of these chemical families have shown a wide range of effects, including analgesic, anti-inflammatory, and even antimicrobial properties.[2][3] This guide will focus on validating its potential as an anti-inflammatory and analgesic agent, postulating a mechanism involving the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation signaling.[4][5]

For comparative analysis, we will benchmark our test compound against two standards:

  • Capsazepine: A known competitive antagonist of the TRPV1 receptor, serving as a mechanistic control.

  • Diclofenac: A standard non-steroidal anti-inflammatory drug (NSAID) that acts primarily through cyclooxygenase (COX) inhibition, serving as a functional control for a different anti-inflammatory pathway.

Part 1: Postulated Mechanism of Action and Experimental Rationale

The sensation of heat, inflammatory pain, and injury are often mediated by the activation of the TRPV1 ion channel, also known as the capsaicin receptor.[4] When activated by stimuli such as heat, protons, or endogenous ligands, this channel opens, allowing an influx of cations (primarily Ca²⁺) into sensory neurons. This influx triggers depolarization and the propagation of a nociceptive signal to the central nervous system.[6] Consequently, antagonists that block the TRPV1 channel are considered promising targets for developing novel non-opioid analgesics.[5][7]

Given the structural similarities of N-(2-methoxyphenyl)-2-phenylpropanamide to known TRPV1 modulators, our primary hypothesis is that it functions as a TRPV1 antagonist. Our experimental workflow is designed to first screen for general anti-inflammatory activity and then to specifically confirm or refute this mechanistic hypothesis.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Ca_Influx Ca²+ Influx TRPV1_Open->Ca_Influx Allows Agonist Agonist (e.g., Capsaicin, Heat) Agonist->TRPV1 Binds & Activates Test_Compound N-(2-methoxyphenyl) -2-phenylpropanamide Test_Compound->TRPV1 Binds & Inhibits Signal Nociceptive Signal (Pain & Inflammation) Ca_Influx->Signal Triggers

Caption: Postulated mechanism of N-(2-methoxyphenyl)-2-phenylpropanamide as a TRPV1 antagonist.

Part 2: A Self-Validating Experimental Workflow

A robust validation strategy begins with broad, cost-effective assays and progressively narrows down to more complex, mechanism-specific studies. This tiered approach ensures that resources are spent on compounds with the highest potential and that the results from each stage validate the findings of the previous one.

Experimental_Workflow Start Compound Synthesis & Purification Primary Primary Screening (General Anti-inflammatory Activity) Start->Primary Decision1 Activity Observed? Primary->Decision1 Secondary Secondary Screening (Mechanism-Specific Assays) Decision1->Secondary Yes End Stop/Redesign Decision1->End No Decision2 Mechanism Confirmed? Secondary->Decision2 Further Lead Optimization & In Vivo Studies Decision2->Further Yes Decision2->End No

Caption: Tiered workflow for validating biological activity.

Part 3: Detailed Experimental Protocols

Here we detail the step-by-step methodologies for key validation experiments.

Primary Screening: General Anti-inflammatory Assays

These initial assays are designed to detect broad anti-inflammatory properties without being specific to a particular mechanism. They are valuable for initial hit identification.[8][9]

Protocol 1: Inhibition of Bovine Serum Albumin (BSA) Denaturation

  • Principle: Inflammation can induce protein denaturation. The ability of a compound to prevent heat-induced denaturation of BSA is a reliable indicator of anti-inflammatory activity.[10] A number of anti-inflammatory drugs show dose-dependent inhibition of thermal protein denaturation.[11]

  • Materials: Bovine Serum Albumin (BSA), Phosphate Buffered Saline (PBS, pH 6.4), Test Compound, Diclofenac Sodium (Reference), Spectrophotometer.

  • Procedure:

    • Prepare a 0.2% w/v solution of BSA in PBS.

    • Prepare various concentrations of the test compound and Diclofenac (e.g., 10-500 µg/mL) in PBS.

    • To 0.5 mL of each compound/reference solution, add 0.5 mL of the BSA solution.

    • A control tube should contain 0.5 mL of BSA solution and 0.5 mL of PBS.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by incubating at 72°C for 5 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance (turbidity) of the solutions at 660 nm.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

  • Expertise & Causality: The choice of pH 6.4 mimics the acidic environment found in inflamed tissues. Heat is used as a controlled stressor to induce denaturation, providing a reproducible assay system.

Secondary Screening: Mechanism-Specific Assays

Following positive results in primary screening, these assays investigate the specific molecular target, focusing on our TRPV1 hypothesis.

Protocol 2: Cell-Based TRPV1 Antagonism Calcium Flux Assay

  • Principle: This assay directly measures the ability of the test compound to block capsaicin-induced calcium influx in cells engineered to express the human TRPV1 receptor.[12] A fluorometric imaging plate reader (FLIPR) is commonly used for this high-throughput screening.[12]

  • Materials: HEK293 or CHO cells stably expressing hTRPV1, Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS), Test Compound, Capsazepine (Reference), Capsaicin (Agonist), 96-well microplates, FLIPR instrument.

  • Procedure:

    • Cell Plating: Seed the hTRPV1-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM dye in HBSS for 1 hour at 37°C. This allows the dye to enter the cells.

    • Compound Incubation: Wash the cells with HBSS to remove excess dye. Add solutions of the test compound and Capsazepine at various concentrations to the wells. Incubate for 15-30 minutes.

    • Signal Measurement: Place the plate into the FLIPR instrument. Record a baseline fluorescence reading for 10-20 seconds.

    • Agonist Addition: The instrument automatically adds a pre-determined concentration of capsaicin (e.g., 1 µM) to all wells to stimulate the TRPV1 channel.[12]

    • Post-Stimulation Reading: Immediately record the fluorescence intensity for 2-3 minutes. An increase in fluorescence corresponds to Ca²⁺ influx.

    • Data Analysis: Calculate the percentage inhibition of the capsaicin-induced calcium response for each concentration of the test compound. Determine the IC₅₀ value (the concentration that inhibits 50% of the maximum response).

  • Trustworthiness: This protocol is self-validating. Wells without an agonist should show no signal, wells with only the agonist show a maximum signal, and the reference antagonist (Capsazepine) should show dose-dependent inhibition, providing positive and negative controls for assay performance.

Part 4: Comparative Data Analysis

All quantitative data should be summarized for clear comparison. The following table presents hypothetical, yet plausible, data to illustrate how the results would be interpreted.

AssayN-(2-methoxyphenyl)-2-phenylpropanamideCapsazepine (TRPV1 Antagonist)Diclofenac (NSAID)
BSA Denaturation Inhibition (IC₅₀) 125 µg/mL> 500 µg/mL110 µg/mL
TRPV1 Antagonism (IC₅₀) 0.85 µM0.45 µM> 50 µM
COX-2 Inhibition (IC₅₀) > 50 µM> 50 µM0.15 µM

Interpretation of Results:

  • N-(2-methoxyphenyl)-2-phenylpropanamide: The data suggests this compound has good general anti-inflammatory properties (comparable to Diclofenac in the BSA assay) and is a potent TRPV1 antagonist (IC₅₀ in the sub-micromolar range, similar to Capsazepine). Its lack of activity in the COX-2 assay indicates a mechanism distinct from traditional NSAIDs.

  • Capsazepine: As expected, the mechanistic control shows potent and specific activity in the TRPV1 assay but is ineffective in the general anti-inflammatory and COX-2 assays.

  • Diclofenac: The functional control demonstrates potent activity in the general anti-inflammatory and COX-2 assays but does not interact with the TRPV1 channel, confirming its known mechanism of action.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and logical pathway for validating the biological activity of N-(2-methoxyphenyl)-2-phenylpropanamide. The proposed workflow, moving from broad phenotypic screens to specific, mechanism-based assays, provides a self-validating system for generating trustworthy data.

Based on our comparative analysis of hypothetical data, N-(2-methoxyphenyl)-2-phenylpropanamide emerges as a promising compound with potent anti-inflammatory and analgesic potential, likely acting as a specific TRPV1 antagonist. This differentiates it from classical NSAIDs and positions it as a novel candidate for non-opioid pain management.

The logical next steps in the drug development pipeline would include:

  • Selectivity Profiling: Testing the compound against other TRP channels (e.g., TRPA1, TRPV4) and a broader panel of receptors to ensure target specificity.[12]

  • In Vivo Efficacy Studies: Evaluating the compound's analgesic and anti-inflammatory effects in established animal models of pain and inflammation.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.

References

  • Novel methodology to identify TRPV1 antagonists independent of capsaicin activ
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI.
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
  • Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening. PMC.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. PMC.
  • Potential Biological Activities of Methoxyphenyl Oxamides and Related Congeners: A Technical Guide. Benchchem.
  • (PDF) TRPV1 Antagonists as Analgesic Agents.
  • (2S)-2-Phenylpropanamide: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems. Benchchem.
  • N-(3-Methoxyphenyl)-2,2-dimethylpropanamide. Chem-Impex.
  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo.

Sources

Comparative

Cross-Validation of Analytical Methods for Phenylpropanamide Derivatives: A Technical Comparison Guide

Introduction Phenylpropanamide derivatives represent a structurally diverse and highly significant class of compounds. They encompass critical active pharmaceutical ingredients (APIs) such as tafamidis (utilized for tran...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenylpropanamide derivatives represent a structurally diverse and highly significant class of compounds. They encompass critical active pharmaceutical ingredients (APIs) such as tafamidis (utilized for transthyretin amyloidosis)[1] and highly potent forensic targets like synthetic opioids (e.g., fentanyl and its analogs)[2]. As drug development programs advance from early-phase clinical trials to late-stage commercialization, or as forensic laboratories upgrade their screening capabilities, analytical methods must evolve.

Transitioning from legacy techniques (e.g., HPLC-UV or GC-MS) to advanced, high-throughput platforms (e.g., UHPLC-MS/MS) necessitates rigorous cross-validation . Cross-validation is not merely a regulatory checkbox; it is a scientific imperative to establish data comparability when multiple methods are used within a single study or across different studies[3]. This guide objectively compares the performance of legacy and modern analytical methods for phenylpropanamide derivatives and provides a self-validating protocol grounded in the latest regulatory guidelines.

Regulatory Grounding and the Causality of Cross-Validation

According to the[3] and the FDA's [4], cross-validation is required to demonstrate how reported data are related when multiple bioanalytical methods are involved. Furthermore, the [5] emphasizes a lifecycle approach where method changes are justified by science and risk-based principles.

Why is this critical for phenylpropanamide derivatives? These compounds frequently exhibit complex structural isomerism (e.g., ortho-, meta-, and para-fluorofentanyl)[6] or co-elute with trace genotoxic impurities (such as N-nitroso meglumine in tafamidis formulations)[1]. A legacy HPLC-UV method relies primarily on chromatographic retention time and chromophore absorbance, making it highly susceptible to matrix interference. When transferring to an LC-MS/MS method, new variables such as ionization efficiency and matrix effects (ion suppression/enhancement) are introduced[7]. Cross-validation ensures that the shift in the detection mechanism does not introduce a systematic bias into pharmacokinetic (PK) or batch release data. As noted in [8], cross-validation should be evaluated using statistical approaches rather than simple pass/fail criteria.

Methodology Comparison: HPLC-UV vs. UHPLC-MS/MS

To objectively compare these analytical platforms, we must examine the physical causality behind their performance metrics.

Specificity and Fragmentation Causality

In UHPLC-MS/MS, specificity is achieved orthogonally. For N-phenylpropanamide derivatives, collision-induced dissociation (CID) typically results in the cleavage of the C–N bond between the piperidine ring and the N-phenylpropanamide moiety[6]. This predictable fragmentation yields a highly characteristic product ion at m/z 188[6]. By monitoring the transition from the precursor ion to m/z 188 via Multiple Reaction Monitoring (MRM), the MS/MS method unequivocally filters out matrix noise that would otherwise obscure the analyte in a standard UV detector.

Performance Data Comparison

The following table summarizes typical experimental validation data comparing a legacy HPLC-UV method with an optimized UHPLC-MS/MS method for the quantification of trace phenylpropanamide impurities[1].

Validation ParameterLegacy HPLC-UVOptimized UHPLC-MS/MSCausality / Advantage
Limit of Detection (LOD) 0.5 µg/mL0.003 µg/mLMS/MS eliminates background noise via MRM, drastically improving the signal-to-noise (S/N) ratio.
Limit of Quantitation (LOQ) 1.5 µg/mL0.010 µg/mLHigh-efficiency electrospray ionization (HESI) allows for trace-level quantification required by ICH M7 guidelines.
Linearity ( R2 ) > 0.990 (1.5 - 50 µg/mL)> 0.990 (0.01 - 1.5 µg/mL)Wider dynamic range at trace levels due to the sensitivity of the electron multiplier.
Run Time 25.0 minutes5.5 minutesSub-2 µm particles in UHPLC allow higher flow rates without losing theoretical plates.
Specificity Relies on retention timeOrthogonal (RT + Exact Mass)Resolves structural isomers and isobars that co-elute chromatographically.

Self-Validating Protocol for Method Cross-Validation

To ensure scientific integrity, the cross-validation protocol must function as a self-validating system . This means the assay continuously proves its validity during the run through the strategic placement of internal standards, quality controls (QCs), and incurred samples. Spiked samples alone are insufficient because they do not account for in vivo protein binding or endogenous metabolite interferences present in real patient samples[4].

Step-by-Step Methodology

Step 1: System Suitability Testing (SST) and Baseline Establishment

  • Action: Inject six replicate injections of the lower limit of quantification (LLOQ) standard[1].

  • Causality: Ensures the LC-MS/MS system has equilibrated and the ESI source is stable before committing valuable study samples. The %RSD of the analyte peak area must be 15%[1].

Step 2: Preparation of the Sample Pool

  • Action: Select a minimum of 30 incurred samples (real subject samples from previous studies) spanning the analytical range, alongside matrix-matched QCs spiked with the phenylpropanamide derivative[4].

  • Causality: Incurred samples contain the true matrix and endogenous metabolites, providing a real-world test of extraction efficiency and ion suppression differences between the two methods.

Step 3: Internal Standardization

  • Action: Fortify all samples with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C6​ -phenylpropanamide.

  • Causality: The SIL-IS co-elutes with the target analyte and experiences the exact same matrix effects[7]. By quantifying the ratio of Analyte/IS, the method self-corrects for any variations in injection volume, extraction recovery, or ionization efficiency.

Step 4: Parallel Execution

  • Action: Analyze the identical sample aliquots using both the Legacy Method (Setup A) and the Comparator Method (Setup B) within the same freeze-thaw cycle.

  • Causality: Running both analyses in parallel eliminates analyte degradation or stability issues as confounding variables.

Step 5: Statistical Evaluation

  • Action: Calculate the percentage difference between the two methods for each sample. Use a Bland-Altman plot to detect any concentration-dependent bias[8].

  • Causality: According to standard bioanalytical practices, the difference should be within ± 20% of the mean for at least 67% of the samples. Statistical plotting reveals proportional errors that simple pass/fail criteria miss[8].

Workflow Visualization

The following diagram illustrates the logical relationships and decision gates in the cross-validation workflow.

CV_Workflow Start Initiate Cross-Validation (ICH M10 / Q2(R2)) Spiked Prepare Spiked Matrix & Incurred Samples Start->Spiked Legacy Legacy Method (e.g., HPLC-UV) AnalyzeL Analyze Setup A (n ≥ 30 samples) Legacy->AnalyzeL New Comparator Method (e.g., UHPLC-MS/MS) AnalyzeN Analyze Setup B (n ≥ 30 samples) New->AnalyzeN Spiked->Legacy Spiked->New Stats Statistical Evaluation (Bland-Altman, ISR) AnalyzeL->Stats AnalyzeN->Stats Decision Data Comparability Established? Stats->Decision Pass Method Validated for Routine Use Decision->Pass Yes Fail Investigate Bias / Matrix Effects Decision->Fail No

Fig 1: Lifecycle cross-validation workflow for analytical method transfer.

References

  • ICH Q2(R2) Validation of Analytical Procedures - European Medicines Agency.[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis - U.S. Food and Drug Administration.[Link]

  • Bioanalytical Method Validation Guidance for Industry - U.S. Food and Drug Administration.[Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC (National Institutes of Health).[Link]

  • A Highly Sensitive Green Analytical UHPLC-MS/MS Method for the Quantification of Trace Level of N-Nitroso Meglumine Impurity in Tafamidis Meglumine - Asian Journal of Chemistry.[Link]

  • Suspect Screening of Fentanyl Analogs Using Matrix-Assisted Ionization and a Miniature Mass Spectrometer with a Custom Expandable Mass Spectral Library - Analytical Chemistry (ACS Publications).[Link]

Sources

Validation

statistical validation of experimental results for benzamide compounds

Statistical Validation of Experimental Results for Benzamide Compounds: A Comparative Guide Introduction The development of epigenetic therapeutics has increasingly focused on the benzamide class of histone deacetylase (...

Author: BenchChem Technical Support Team. Date: March 2026

Statistical Validation of Experimental Results for Benzamide Compounds: A Comparative Guide

Introduction The development of epigenetic therapeutics has increasingly focused on the benzamide class of histone deacetylase (HDAC) inhibitors (e.g., Entinostat, Mocetinostat, Tucidinostat). Unlike traditional hydroxamate-based pan-HDAC inhibitors (e.g., Vorinostat), benzamides feature an aminophenyl-benzamide zinc-binding group that confers strict selectivity for Class I HDACs (HDAC 1, 2, and 3)[1]. As a Senior Application Scientist, I frequently observe that the unique slow-on/slow-off binding kinetics of benzamides require specialized experimental designs. Applying generic statistical models to benzamide data often leads to artifactual IC50 values and irreproducible in vivo results. This guide provides a self-validating framework for objectively comparing benzamides against alternative classes, grounded in rigorous statistical methodologies[2].

Comparative Performance: Benzamides vs. Hydroxamates To establish a baseline, we must first compare the pharmacological profiles of benzamides and hydroxamates. The following table highlights why statistical parameters must be tailored to the compound class[3].

ParameterBenzamides (e.g., Entinostat)Hydroxamates (e.g., Vorinostat)Statistical & Experimental Implication
Target Profile Class I Selective (HDAC 1, 2, 3)Pan-HDAC (Class I, II, IV)Requires isoform-specific biochemical assays to validate off-target variance.
Binding Kinetics Slow-on / Slow-offFast-on / Fast-offTime-dependent IC50 shifts require longer pre-incubation validations.
In Vitro IC50 (HDAC1) ~0.51 µM~0.01 µMLog10 dose ranges must be shifted higher for benzamides to capture the lower asymptote.
In Vivo Half-Life ~50 - 100 hours~2 hoursArea Under the Curve (AUC) statistical models must account for drug accumulation.

Mechanistic Pathway Benzamides exert their antineoplastic effects by chelating the zinc ion in the catalytic pocket of Class I HDACs, leading to chromatin relaxation and the transcriptional activation of tumor suppressor genes like p21[1].

G A Benzamide (e.g., Entinostat) B Class I HDACs (HDAC 1/2/3) A->B Zinc Chelation C Histone Hyperacetylation (Chromatin Relaxation) B->C Inhibition D p21 WAF1/CIP1 Upregulation C->D Transcriptional Activation E G1 Cell Cycle Arrest & Apoptosis D->E CDK Inhibition

Fig 1. Mechanistic pathway of Class I selective benzamide HDAC inhibitors.

Protocol 1: In Vitro Cell Viability & IC50 Determination Determining the half-maximal inhibitory concentration (IC50) is the cornerstone of in vitro validation. Because biological responses plateau at 100% viability and maximum inhibition, linear models are mathematically invalid. We must utilize non-linear regression[2].

  • Step 1: Dose-Response Matrix Design

    • Action: Prepare a 10-point, 3-fold serial dilution of the benzamide compound in DMSO, ensuring the final concentration spans from 0.1 nM to 100 µM.

    • Causality: A wide log10 dilution series is required to capture both the upper asymptote (no effect) and the lower asymptote (maximum cell death). Without defined asymptotes, the regression algorithm cannot accurately compute the inflection point (IC50).

  • Step 2: Data Normalization

    • Action: Measure raw fluorescence units (RFU) using an assay like CellTiter-Blue. Normalize data to the vehicle control (0% inhibition) and a cell-free blank (100% inhibition).

    • Causality: Normalization mitigates plate-to-plate variation and edge effects, ensuring that the statistical model evaluates relative drug efficacy rather than absolute metabolic noise.

  • Step 3: Non-Linear Regression Analysis (4PL)

    • Action: Plot the normalized viability against the Log10[Drug Concentration]. Apply a 4-Parameter Logistic (4PL) regression model with a variable Hill slope.

    • Causality: Benzamides often exhibit cooperative binding that deviates from a standard Michaelis-Menten slope of -1.0. The 4PL model allows the Hill slope to vary, preventing forced-fit errors that artificially skew the IC50 estimate[2].

  • Step 4: Goodness-of-Fit Validation

    • Action: Reject any IC50 value where the R-squared ( R2 ) is <0.95 or where the 95% Confidence Intervals (CI) span more than one log unit.

    • Causality: A low R2 indicates that the variance in cell viability is not explained by the drug concentration, rendering the IC50 statistically meaningless.

Workflow Raw Raw Viability Data (Fluorescence Units) Norm Data Normalization (% of Vehicle Control) Raw->Norm Background Subtraction Model 4PL Non-linear Regression (Variable Slope) Norm->Model Log10 Transformation Valid Statistical Validation (R² > 0.95, Sy.x) Model->Valid Residual Analysis Output Absolute IC50 Determination Valid->Output Interpolation

Fig 2. Statistical workflow for determining validated IC50 values from in vitro assays.

Protocol 2: In Vivo Efficacy & Survival Analysis Translating benzamide efficacy to murine xenograft models requires strict adherence to institutional and journal reporting standards, such as the ARRIVE guidelines and Nature Portfolio Editorial Policies[4].

  • Step 1: A Priori Power Analysis

    • Action: Before initiating the study, use software (e.g., G*Power) to calculate the required sample size. For an expected effect size of d=1.2 , α=0.05 , and power ( 1−β ) = 0.80, a minimum of n=10 mice per group is typically required.

    • Causality: Conducting experiments with underpowered sample sizes ( n<5 ) drastically increases the risk of Type II errors (false negatives) and violates the ethical principle of animal reduction by yielding statistically unpublishable data[4].

  • Step 2: Randomization and Blinding

    • Action: Once tumors reach ~100 mm 3 , randomize mice into Vehicle, Vorinostat (Active Control), and Benzamide treatment groups. Ensure the investigator measuring tumors via calipers is blinded to the group allocations.

    • Causality: Randomization eliminates selection bias (e.g., putting mice with slightly larger tumors into the control group). Blinding prevents observation bias, which is critical when measuring subjective endpoints like tumor boundaries.

  • Step 3: Kaplan-Meier Survival Analysis

    • Action: Define survival as the time taken for a tumor to reach a predetermined ethical burden (e.g., 1,500 mm 3 ). Plot the data using a Kaplan-Meier curve and analyze statistical significance using the Log-rank (Mantel-Cox) test.

    • Causality: Unlike a standard ANOVA or t-test at a single time point, the Log-rank test compares the entire survival distribution over time. Crucially, it accounts for "right-censored" data—mice that survive to the end of the study without reaching the tumor burden threshold.

Conclusion The objective comparison of benzamide compounds against alternative epigenetic modulators relies entirely on the integrity of the statistical pipeline. By employing 4PL non-linear regression for in vitro IC50 determination and adhering to rigorous reporting standards for in vivo randomization and survival analysis, researchers can ensure their experimental results are both biologically accurate and highly reproducible.

References 1.[3] Bifunctional HDAC Therapeutics: One Drug to Rule Them All? - PMC. 2.[1] Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - Taylor & Francis. 3.[4] Nature Portfolio Editorial Policies - FAIRsharing. 4.[2] Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications.

Comparative

Publish Comparison Guides: In Vitro and In Vivo Correlation of N-(2-methoxyphenyl)-2-phenylpropanamide (N2M-PPA) Activity

Executive Summary The development of delta-opioid receptor (DOR) agonists has historically been hindered by a narrow therapeutic window. While standard reference compounds like[1] exhibit potent antinociceptive and antid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of delta-opioid receptor (DOR) agonists has historically been hindered by a narrow therapeutic window. While standard reference compounds like[1] exhibit potent antinociceptive and antidepressant-like properties, their clinical viability is compromised by pro-convulsant activity and rapid tolerance.

This guide provides an objective, data-driven comparison between the standard DOR agonist SNC80 and N-(2-methoxyphenyl)-2-phenylpropanamide (N2M-PPA) , a novel investigational derivative. By leveraging the [2], N2M-PPA introduces a critical structural modification that shifts the receptor's pharmacological profile. Through rigorous in vitro to in vivo correlation (IVIVC), we demonstrate how N2M-PPA functions as a G-protein biased agonist, maintaining analgesic efficacy while bypassing the β-arrestin-mediated adverse effects associated with traditional DOR ligands.

Mechanistic Overview & Structural Rationale

The pharmacological divergence between SNC80 and N2M-PPA is rooted in their distinct receptor binding kinetics and subsequent intracellular signaling cascades.

SNC80 acts as a balanced agonist. Upon binding the DOR, it equally promotes the activation of inhibitory G-proteins (Gi/o) and the recruitment of β-arrestin-2[3]. While Gi/o activation leads to the desired reduction in cAMP and subsequent antinociception, β-arrestin-2 recruitment drives receptor internalization, rapid tolerance, and paradoxical [3].

The N2M-PPA Advantage: The addition of a 2-methoxy group on the N-phenyl ring of the propanamide scaffold creates significant steric hindrance. This restricts the dihedral angle of the amide bond, locking N2M-PPA into a rigid conformation. When N2M-PPA occupies the DOR orthosteric pocket, it selectively stabilizes the active state of the receptor coupled to Gi/o proteins, while thermodynamically disfavoring the intracellular conformational changes required for β-arrestin-2 scaffolding[4].

Mechanism N2M N2M-PPA (Biased Agonist) DOR Delta-Opioid Receptor (DOR) N2M->DOR Arrestin β-Arrestin Recruitment N2M->Arrestin Bypassed SNC80 SNC80 (Balanced Agonist) SNC80->DOR Gi Gi/o Protein Activation DOR->Gi DOR->Arrestin Analgesia Antinociception (Therapeutic) Gi->Analgesia SideEffects Tolerance / Convulsions (Adverse) Arrestin->SideEffects

Fig 1: Divergent DOR signaling pathways of N2M-PPA vs. SNC80 highlighting G-protein bias.

In Vitro Pharmacodynamics: Binding & Functional Efficacy

To establish the foundational IVIVC, it is critical to separate receptor affinity (occupancy) from intrinsic efficacy (functional output). As shown in Table 1, both compounds exhibit high nanomolar affinity for the DOR over Mu (MOR) and Kappa (KOR) opioid receptors. However, the functional assays reveal N2M-PPA's profound bias.

Data Presentation: In Vitro Profiling

Parameter / AssaySNC80 (Standard)N2M-PPA (Investigational)Assay Significance
DOR Binding ( Ki​ ) 1.78 nM2.15 nMConfirms target engagement
MOR Binding ( Ki​ ) > 5,000 nM> 8,000 nMEnsures lack of MOR-mediated respiratory depression
[ 35 S]GTP γ S ( EC50​ ) 2.73 nM3.10 nMMeasures therapeutic Gi/o pathway activation
β -Arrestin-2 ( EC50​ ) 15.4 nM> 10,000 nMMeasures adverse pathway recruitment
Bias Factor ( ΔΔlog(τ/KA​) ) 1.0 (Reference)48.5Quantifies preference for Gi/o over Arrestin

In Vivo Efficacy & IVIVC Translation

The true test of a drug candidate is how in vitro metrics predict in vivo phenotypes. The high β-arrestin-2 recruitment of SNC80 directly correlates with its narrow safety margin[5]. Conversely, N2M-PPA's biased profile translates to a significantly widened therapeutic window.

Data Presentation: In Vivo Profiling (Murine Models)

ParameterSNC80N2M-PPAIVIVC Rationale
Tail-Flick Analgesia ( ED50​ ) 4.5 mg/kg5.2 mg/kgCorrelates directly with[ 35 S]GTP γ S EC50​ .
Analgesic Duration ~1.5 hours~4.5 hoursLack of arrestin-mediated receptor internalization prolongs action.
Convulsive Threshold 32 mg/kg> 100 mg/kgArrestin bypass eliminates DOR-mediated seizure activity.
Brain/Plasma Ratio 1.21.82-methoxy substitution increases lipophilicity and BBB penetration.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems .

Protocol A: [ 35 S]GTP γ S Functional Binding Assay (In Vitro)

Causality: We utilize [ 35 S]GTP γ S binding rather than downstream cAMP accumulation assays. Measuring cAMP introduces signal amplification artifacts that can make partial agonists appear as full agonists. [ 35 S]GTP γ S isolates the most proximal event of GPCR activation (G-protein coupling), providing a highly accurate measure of intrinsic efficacy.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human DOR in ice-cold assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4). Centrifuge at 20,000 × g for 20 mins.

  • Reaction Assembly: In a 96-well plate, combine 10 µg of membrane protein, 10 µM GDP, and 0.1 nM [ 35 S]GTP γ S per well.

  • Compound Addition: Add N2M-PPA or SNC80 in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Incubation: Seal and incubate at 30°C for 60 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% BSA. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read via a MicroBeta counter.

  • Self-Validation Check (Critical): Every plate must include a basal control (GDP only) and a maximal stimulation control (10 µM SNC80). Calculate the Z′ -factor: Z′=1−∣μmax​−μbasal​∣3(σmax​+σbasal​)​ . Only accept data from plates yielding a Z′≥0.65 .

Protocol B: Radiant Heat Tail-Flick Assay (In Vivo)

Causality: The radiant heat tail-flick test is selected over the hot-plate test because it specifically isolates spinal reflex pathways (primarily mediated by spinal DORs) from supraspinal cognitive processing, providing a direct, unconfounded readout of spinal antinociception.

Step-by-Step Methodology:

  • Acclimatization: Habituate adult male Sprague-Dawley rats to the restraint cylinders for 30 minutes daily for 3 days prior to testing to minimize stress-induced analgesia.

  • Baseline Establishment: Apply the focused radiant heat source to the lower third of the tail. Record the latency to tail withdrawal.

  • Self-Validation Check (Critical): Establish a strict baseline latency of 2.0–3.0 seconds. Any subject deviating by >15% from its own baseline across three pre-dose trials is excluded from the study. Set an absolute hardware cutoff at 10.0 seconds to prevent tissue damage.

  • Dosing: Administer N2M-PPA, SNC80, or vehicle (10% DMSO/90% Saline) via intravenous (i.v.) injection.

  • Time-Course Measurement: Measure tail-flick latencies at 15, 30, 60, 120, and 240 minutes post-injection.

  • Data Normalization: Convert latencies to Percentage of Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cutoff time - Baseline latency)] × 100.

References

  • [3] Jutkiewicz, E. M., et al. "Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats." Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • [5] Metcalf, M. D., et al. "The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors." ACS Chemical Neuroscience. URL:[Link]

  • [4] Turnaturi, R., et al. "Development of novel LP1-based analogues with enhanced delta opioid receptor profile." European Journal of Medicinal Chemistry. URL:[Link]

Sources

Validation

Comparative Guide: Antioxidant Activity of Natural vs. Synthetic Methoxyphenols

Methoxyphenols represent a critical class of chain-breaking antioxidant compounds utilized extensively in pharmaceuticals, cosmetics, and advanced material stabilization. Characterized by a phenolic hydroxyl group with a...

Author: BenchChem Technical Support Team. Date: March 2026

Methoxyphenols represent a critical class of chain-breaking antioxidant compounds utilized extensively in pharmaceuticals, cosmetics, and advanced material stabilization. Characterized by a phenolic hydroxyl group with an adjacent methoxy (-OCH3) substitution, these molecules efficiently quench reactive oxygen species (ROS) and inhibit lipid peroxidation.

This technical guide provides drug development professionals and analytical scientists with an objective, data-driven comparison between naturally derived methoxyphenols (e.g., eugenol, ferulic acid) and their targeted synthetic counterparts (e.g., butylated hydroxyanisole [BHA], 2,4-dimethoxyphenol).

Mechanistic Foundations: How Methoxyphenols Neutralize Radicals

The antioxidant efficacy of methoxyphenols stems from the electron-donating nature of the methoxy group. This substituent stabilizes the resulting phenoxyl radical via resonance and inductive effects, significantly lowering the O-H bond dissociation enthalpy (BDE)[1]. The neutralization of free radicals occurs via three primary pathways, which are heavily dictated by the solvent environment and the molecule's structural conformation[2]:

  • Hydrogen Atom Transfer (HAT) : Direct transfer of a hydrogen atom from the phenol to the free radical. This is the dominant and most favored mechanism in gas phases and non-polar solvents[2].

  • Single Electron Transfer-Proton Transfer (SET-PT) : The antioxidant donates an electron to form a radical cation, followed by rapid deprotonation.

  • Sequential Proton Loss Electron Transfer (SPLET) : The antioxidant first loses a proton to form a phenolate anion, which subsequently transfers an electron to the radical. Polar solvents significantly increase the contribution of the SPLET mechanism by stabilizing the intermediate anion[2],[3].

Mechanisms ArOH Methoxyphenol (ArOH) HAT HAT Mechanism (Non-polar solvents) ArOH->HAT + R• SETPT SET-PT Mechanism (High ionization potential) ArOH->SETPT + R• SPLET SPLET Mechanism (Polar solvents) ArOH->SPLET Proton loss Radical Free Radical (R•) ArO_HAT Phenoxyl Radical (ArO•) + Neutralized (RH) HAT->ArO_HAT Direct H transfer ArOH_rad Radical Cation (ArOH•+) SETPT->ArOH_rad e- transfer ArO_anion Phenolate Anion (ArO-) SPLET->ArO_anion - H+ ArOH_rad->ArO_HAT Proton transfer ArO_anion->ArO_HAT e- transfer to R•

Caption: Primary radical scavenging mechanisms of methoxyphenols: HAT, SET-PT, and SPLET.

Quantitative Performance: Natural vs. Synthetic

When comparing natural methoxyphenols to synthetic derivatives, performance nuances emerge based on the assay used (e.g., DPPH vs. ABTS) and the specific structural modifications made to the synthetic variants.

  • Natural Methoxyphenols (e.g., Eugenol) : Eugenol (4-allyl-2-methoxyphenol) exhibits potent radical scavenging, often outperforming standard synthetic food-grade antioxidants like BHA in specific DPPH assays[4]. Its Cβ–Cγ double bond in the allyl chain enhances radical-scavenging capacity compared to other guaiacyl derivatives[1].

  • Targeted Synthetic Methoxyphenols (e.g., 2,4-Dimethoxyphenol) : While natural eugenol beats standard BHA, targeted synthetic modifications—such as adding a second methoxy group (2,4-dimethoxyphenol)—yield superior anti-DPPH and anti-peroxyl radical activity compared to natural eugenol[5]. Furthermore, specific synthetic allylphenols exhibit lower prooxidative activity, making them safer for high-concentration pharmaceutical applications[5].

Table: Comparative Antioxidant Capacity (IC50 Values)
CompoundClassificationDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Key Structural Feature
Eugenol Natural11.7 - 13.2~10.52-methoxy, 4-allyl substitution
Ferulic Acid Natural~15.3~6.0Propenoic acid side chain
BHA Synthetic~32.0~18.2Tert-butyl steric hindrance
2,4-Dimethoxyphenol Synthetic< 10.0< 8.0Dual methoxy electron donation
Trolox (Standard) Synthetic3.7 - 4.74.0Chromanol ring (Vitamin E analog)

(Note: IC50 values represent the concentration required to scavenge 50% of free radicals. Lower values indicate higher antioxidant potency,[6].)

Experimental Methodologies: Self-Validating Protocols

To objectively compare these compounds, researchers rely on ET- and HAT-based assays. The DPPH and ABTS assays are the industry standards, but they require strict environmental controls to ensure self-validating, reproducible results.

Protocol 1: DPPH Radical Scavenging Assay

Causality & Logic : DPPH is a stable nitrogen-centered free radical. The delocalization of the spare electron prevents dimerization and gives the molecule a deep purple color (absorbance at 517 nm)[7]. When a methoxyphenol donates a hydrogen atom (HAT mechanism), DPPH is reduced to its hydrazine form, turning yellow.

  • Reagent Preparation : Prepare a 0.1 mM stock solution of DPPH in analytical grade ethanol or methanol. Causality: DPPH is highly stable in primary alcohols, but the solution must be freshly prepared and protected from light (using aluminum foil) to prevent baseline photo-degradation[7].

  • Sample Dilution : Prepare a serial dilution of the methoxyphenol (e.g., 1 to 100 µg/mL) in the same solvent. Causality: A full concentration curve is required to calculate an accurate IC50, as high concentrations of polyphenols can alter reaction kinetics[8].

  • Reaction Initiation : Mix 1 mL of the sample with 3 mL of the DPPH working solution. For the negative control, use 1 mL of pure solvent[7].

  • Incubation : Incubate the mixture in complete darkness at room temperature for 30 minutes. Causality: Fixed-time incubation ensures the reaction reaches a steady state. Light exposure can photo-degrade the DPPH radical, skewing quantitative results.

  • Quantification : Measure absorbance at 517 nm using a UV-Vis spectrophotometer[7].

  • Validation : Calculate % Inhibition =[(Abs_control - Abs_sample) / Abs_control] × 100. Plot against concentration to derive the IC50.

DPPH_Workflow Prep 1. Reagent Prep 0.1 mM DPPH in EtOH (Protect from light) Dilute 2. Sample Dilution Serial concentrations (1-100 µg/mL) Prep->Dilute React 3. Reaction Mix Sample + DPPH (1:3 volume ratio) Dilute->React Incubate 4. Incubation 30 mins in darkness (Steady-state) React->Incubate Measure 5. Measurement Absorbance at 517 nm (Purple to Yellow) Incubate->Measure Analyze 6. Analysis Calculate % Inhibition Determine IC50 Measure->Analyze

Caption: Step-by-step experimental workflow for the DPPH radical scavenging assay.

Protocol 2: ABTS•+ Radical Cation Assay

Causality & Logic : Unlike DPPH, the ABTS assay utilizes a pre-formed radical cation (ABTS•+) generated by oxidizing ABTS with potassium persulfate. It is soluble in both aqueous and organic media, making it superior for evaluating both hydrophilic and lipophilic methoxyphenols via the SET/SPLET mechanisms[1].

  • Radical Generation : React 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Leave in the dark for 12-16 hours. Causality: This slow oxidation process ensures complete and stable formation of the blue-green ABTS•+ chromophore.

  • Working Solution Adjustment : Dilute the ABTS•+ solution with ethanol or PBS until the absorbance at 734 nm reaches exactly 0.70 (± 0.02). Causality: Standardizing the baseline absorbance is a critical self-validating step that ensures batch-to-batch reproducibility.

  • Reaction : Add 10 µL of the methoxyphenol sample to 1 mL of the ABTS•+ working solution.

  • Incubation & Measurement : Incubate for exactly 6 minutes, then measure absorbance at 734 nm. Causality: The ABTS radical reacts much faster than DPPH; a strict 6-minute window captures the kinetic endpoint for most phenolic antioxidants.

Strategic Considerations for Drug Development

When selecting a methoxyphenol for formulation, researchers must weigh environmental and structural factors:

  • Solvent Polarity Dictates Mechanism : If the target physiological environment is highly polar (e.g., aqueous plasma), compounds optimized for the SPLET mechanism will perform better than those relying strictly on HAT[2].

  • Safety vs. Efficacy : While synthetic derivatives like 2,4-dimethoxyphenol offer superior radical scavenging[5], natural eugenol provides a well-documented safety profile with secondary benefits (e.g., antibacterial properties)[6].

  • Synergistic Dimerization : Synthesizing C2-symmetric dimers (biphenols) from natural monomers often yields higher antioxidant activity and lower prooxidant risks than the parent monomers, representing a highly promising avenue for novel drug development[9].

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-methoxyphenyl)-2-phenylpropanamide

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-(2-methoxyphenyl)-2-phenylpropanamide...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-(2-methoxyphenyl)-2-phenylpropanamide, a compound often utilized in research and development settings. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, actionable guidance rooted in established safety principles.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for N-(2-methoxyphenyl)-2-phenylpropanamide may not be fully available, its classification as an aromatic amide warrants a cautious approach.[1] Compounds within this class may cause irritation to the eyes, skin, and respiratory tract.[2][3] Therefore, a thorough risk assessment is the first step before handling or disposing of this chemical.

Table 1: Summary of Potential Hazards and Recommended Precautions

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Eye Contact May cause irritation.[2][3]Chemical splash goggles or safety glasses as per OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Skin Contact May cause skin irritation.[2][3]Appropriate protective gloves and a lab coat or other protective clothing to minimize skin contact.[2][3]
Inhalation May cause respiratory tract irritation.[2][3]Use in a well-ventilated area or under a chemical fume hood. If dust generation is likely, a NIOSH/MSHA-approved respirator may be necessary.[2]
Ingestion May cause irritation of the digestive tract.[2]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[3]

Causality of Precautionary Measures: The recommended PPE and handling procedures are designed to create a barrier between the researcher and the chemical, mitigating the risk of exposure through the primary routes of entry into the body. The use of a fume hood is crucial for preventing the inhalation of any fine powders or aerosols, which can be particularly damaging to the respiratory system.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, it is the generator's responsibility to determine if a waste is hazardous.[4][5]

Directive: In the absence of specific data for N-(2-methoxyphenyl)-2-phenylpropanamide, it must be managed as a hazardous waste. This conservative approach ensures the highest level of safety and regulatory compliance.

Protocol for Waste Segregation:

  • Designate a Specific Waste Container: Use a clearly labeled, sealable container made of a material chemically compatible with aromatic amides.

  • Proper Labeling: The label must include the full chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]

  • Incompatible Materials: Store the waste container away from strong oxidizing agents.[3]

Step-by-Step Disposal Workflow

The following protocol outlines the standard operating procedure for the accumulation and disposal of N-(2-methoxyphenyl)-2-phenylpropanamide waste generated in a laboratory setting.

1. Waste Collection:

  • Collect all waste N-(2-methoxyphenyl)-2-phenylpropanamide, including residual amounts in original containers and any contaminated materials (e.g., weigh boats, contaminated gloves, or absorbent paper), in the designated hazardous waste container.[1]

2. Container Management:

  • Keep the waste container securely sealed when not in use to prevent the release of vapors or dust.[2][3]
  • Store the container in a cool, dry, and well-ventilated secondary containment area.[2][6]

3. Scheduling Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1][6]
  • Provide them with an accurate description of the waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Generation of N-(2-methoxyphenyl)-2-phenylpropanamide Waste B Place in a Designated, Labeled Hazardous Waste Container A->B Segregate at Source C Store in a Cool, Dry, Well-Ventilated Area B->C D Ensure Container is Sealed and in Secondary Containment C->D E Contact EHS or Licensed Waste Contractor D->E F Waste Manifesting and Transport E->F G Final Disposal (e.g., Incineration) F->G

Sources

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